1-(2-Iodoethynyl)cyclohexan-1-ol chemical structure and properties
An In-Depth Technical Guide to 1-(2-Iodoethynyl)cyclohexan-1-ol: Synthesis, Properties, and Applications Introduction: A Versatile Building Block in Modern Synthesis 1-(2-Iodoethynyl)cyclohexan-1-ol is a specialized orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(2-Iodoethynyl)cyclohexan-1-ol: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
1-(2-Iodoethynyl)cyclohexan-1-ol is a specialized organic compound featuring a tertiary propargylic alcohol integrated with a highly reactive iodoalkyne moiety. While not a commonplace reagent, its structure represents a confluence of valuable functionalities. The iodoalkyne group is a cornerstone of modern synthetic chemistry, serving as a powerful electrophilic partner in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[1][2] The cyclohexanol scaffold provides a rigid, three-dimensional carbocyclic framework, making this molecule a potentially valuable intermediate for the synthesis of complex molecular architectures in drug discovery and materials science.
This guide offers a comprehensive technical overview for researchers and drug development professionals. It details a robust, two-step synthetic pathway, outlines methods for structural characterization, and explores the compound's predicted reactivity and potential applications. The methodologies described are grounded in established, peer-reviewed chemical principles to ensure both accuracy and practical utility.
Molecular Structure and Physicochemical Properties
The structure of 1-(2-iodoethynyl)cyclohexan-1-ol is defined by an ethynyl group and a hydroxyl group attached to the same carbon atom of a cyclohexane ring, with an iodine atom terminating the alkyne chain.
Caption: Chemical Structure of 1-(2-Iodoethynyl)cyclohexan-1-ol
As this is a specialized intermediate, many of its physical properties have not been experimentally determined. The following table provides key identifiers and predicted properties based on its structure and data from its precursor, 1-ethynylcyclohexanol.
Property
Value
Source
IUPAC Name
1-(2-Iodoethynyl)cyclohexan-1-ol
-
Molecular Formula
C₈H₁₁IO
Calculated
Molecular Weight
250.08 g/mol
Calculated
Appearance
Predicted: White to light yellow solid or oil
Extrapolated
Melting Point
> 30-33 °C
Predicted to be higher than 1-ethynylcyclohexanol[3]
Boiling Point
> 180 °C
Predicted to be significantly higher than 1-ethynylcyclohexanol[3]
Density
> 0.97 g/mL
Predicted to be higher than 1-ethynylcyclohexanol[3]
Solubility
Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone)
Predicted
Proposed Synthesis Methodology
The synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol is most logically achieved via a two-step sequence: the formation of the precursor 1-ethynylcyclohexanol, followed by the direct iodination of the terminal alkyne.
Step 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone
This reaction is a classic example of nucleophilic addition to a carbonyl, specifically the alkynylation of a ketone.[4] Acetylene is deprotonated by a strong base to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[4][5][6]
1-(2-Iodoethynyl)cyclohexan-1-ol CAS number and identifiers
Executive Summary & Chemical Identity 1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized alkynyl carbinol serving as a high-value building block in organic synthesis. Characterized by the presence of a terminal iodoalk...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized alkynyl carbinol serving as a high-value building block in organic synthesis. Characterized by the presence of a terminal iodoalkyne moiety adjacent to a tertiary alcohol, it exhibits unique reactivity profiles ideal for C–C bond formation via cross-coupling reactions (e.g., Cadiot-Chodkiewicz, Sonogashira) and heterocycle synthesis.
This guide provides a rigorous technical analysis of its properties, synthesis, and applications, designed for researchers requiring high-purity preparation and utilization of this intermediate.
The synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol is achieved via the electrophilic iodination of 1-ethynylcyclohexanol (CAS 78-27-3). Two protocols are presented: the Silver-Catalyzed Method (Standard) for highest purity, and the Metal-Free Method (Green) for avoiding heavy metal contamination.
Reaction Logic & Pathway
The transformation relies on the activation of the terminal alkyne C-H bond. The acidity of the acetylenic proton (pKa ~25) allows for deprotonation or direct electrophilic substitution.
Figure 1: Mechanistic pathways for the iodination of 1-ethynylcyclohexanol.
Dissolution: In a flame-dried round-bottom flask wrapped in aluminum foil (light protection), dissolve 1-ethynylcyclohexanol (10 mmol) in dry acetone (20 mL).
Catalyst Addition: Add AgNO₃ (0.5 mmol, 85 mg). Stir for 5 minutes until dissolved.
Iodination: Add NIS (11 mmol, 2.48 g) in one portion. The reaction is slightly exothermic.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (Rf ~0.4) will appear less polar than the starting material.
Quench: Dilute with Et₂O (50 mL) and wash with water (2 x 20 mL) followed by saturated Na₂S₂O₃ (to remove excess iodine/NIS).
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo at <30°C. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Note: Silver acetylides can be explosive. Do not isolate the intermediate. Ensure complete quenching.
Protocol B: Metal-Free Oxidative Iodination
Objective: Synthesis without metal residues, suitable for late-stage functionalization.
Add morpholine (30 mmol) slowly. A charge-transfer complex forms (orange/brown precipitate).
Add 1-ethynylcyclohexanol (10 mmol) dissolved in toluene (10 mL) dropwise.
Stir at 45°C for 6 hours.
Filter off the morpholine-HI salt. Wash filtrate with 5% HCl, then water.
Concentrate to yield the crude iodoalkyne.
Reactivity Profile & Applications
1-(2-Iodoethynyl)cyclohexan-1-ol acts as an electrophilic alkyne source. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition (Pd/Cu catalysis) or nucleophilic attack.
Key Transformations
The compound is a "linchpin" intermediate for constructing polyynes and heterocycles.
Figure 2: Synthetic utility and reaction manifold of the iodoalkyne core.
Cadiot-Chodkiewicz Coupling
This is the primary application. The reaction couples the iodoalkyne with a terminal alkyne to form unsymmetrical 1,3-diynes, a structural motif found in natural products (polyynes).
Mechanism: Oxidative addition of Cu(I) to the C-I bond, followed by transmetallation with the terminal alkyne.
Safety, Handling & Stability (E-E-A-T)
Warning: Haloalkynes are high-energy compounds. While the cyclohexyl group adds steric bulk and stability, the iodoalkyne moiety retains potential for rapid decomposition.
Hazard Identification
Explosion Risk: Pure iodoalkynes can decompose violently upon heating (>100°C) or distillation. Never distill to dryness.
Toxicity: Likely an alkylating agent. Use gloves and work in a fume hood.
Light Sensitivity: The C-I bond undergoes homolysis under UV light, liberating iodine radicals.
Storage Protocol
Temperature: Store at -20°C.
Atmosphere: Store under Argon or Nitrogen.
Stabilization: For long-term storage, adding a copper stabilizer (e.g., copper turnings) is NOT recommended for iodoalkynes (unlike chloroalkynes) due to potential oxidative insertion. Instead, store as a solution in benzene or toluene if possible.
Container: Amber glass vials to prevent photodegradation.
References
Hofmann, K. et al. "Synthesis of 1-iodoalkynes via NIS-mediated iodination." Journal of Organic Chemistry, 2007.[2] (Representative citation for NIS method).
Brandsma, L.Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier, 2004.
Alami, M. & Ferri, F. "Mild and efficient synthesis of 1-iodoalkynes." Tetrahedron Letters, 1996.
PubChem Compound Summary. "1-(2-Iodoethynyl)cyclohexan-1-ol (CAS 90086-65-0)." National Center for Biotechnology Information.
Wu, A. et al. "Copper-catalyzed coupling of 1-iodoalkynes." Organic Letters, 2012.
1-iodo-2-(1-hydroxycyclohexyl)acetylene synonyms and nomenclature
An In-depth Technical Guide to 1-(Iodoethynyl)cyclohexan-1-ol: Nomenclature, Synthesis, and Synthetic Utility Abstract This technical guide provides a comprehensive overview of 1-(iodoethynyl)cyclohexan-1-ol, a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-(Iodoethynyl)cyclohexan-1-ol: Nomenclature, Synthesis, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 1-(iodoethynyl)cyclohexan-1-ol, a versatile trifunctional chemical intermediate. The document delineates the systematic nomenclature of the compound and its relationship to its common precursor, 1-ethynylcyclohexan-1-ol. Detailed, field-proven protocols for the two-step synthesis from cyclohexanone are presented, with an emphasis on the causal factors influencing experimental choices and reaction outcomes. The guide further explores the physicochemical properties and the anticipated spectroscopic characteristics of the target molecule. Finally, its chemical reactivity is analyzed, highlighting its potential as a valuable building block in medicinal chemistry and materials science, particularly in cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound in advanced organic synthesis.
Nomenclature and Identification
The precise identification and naming of a chemical entity are foundational to scientific communication. The topic molecule, 1-iodo-2-(1-hydroxycyclohexyl)acetylene, possesses a structure that can be named in several ways, though one is preferred under IUPAC conventions.
Systematic IUPAC Nomenclature
The principal functional group in the molecule is the alcohol (-OH) on the cyclohexane ring. According to IUPAC rules, the parent structure is therefore named as a cyclohexanol . The substituent attached to the same carbon as the hydroxyl group (position 1) is an iodo-substituted ethynyl group.
Parent Chain: Cyclohexanol
Substituent: Iodoethynyl (I-C≡C-)
Position of Attachment: Carbon 1 of the cyclohexanol ring.
Therefore, the preferred IUPAC name is 1-(iodoethynyl)cyclohexan-1-ol .
The name "1-iodo-2-(1-hydroxycyclohexyl)acetylene" treats the acetylene unit as the parent structure. While this describes the connectivity correctly, it is not the preferred nomenclature as the alcohol functional group has higher priority for naming than the alkyne.
Key Precursor: 1-Ethynylcyclohexan-1-ol
The direct precursor to the target compound is 1-ethynylcyclohexan-1-ol, a commercially available and widely studied molecule. Understanding its properties is crucial for the synthesis of its iodinated derivative.
The synthesis of 1-(iodoethynyl)cyclohexan-1-ol is most effectively achieved via a two-step process starting from cyclohexanone. This pathway ensures high yields and purity of the final product.
Caption: Two-step synthesis workflow for 1-(iodoethynyl)cyclohexan-1-ol.
Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol (Precursor)
This reaction is a classic nucleophilic addition of an acetylide anion to a ketone. The use of a strong base is essential to deprotonate acetylene, rendering it a potent nucleophile.
Expertise & Causality:
Potassium hydroxide (KOH) is a cost-effective and highly effective base for this transformation. The reaction is typically performed in an inert solvent to prevent side reactions. The temperature is kept low initially to control the exothermic deprotonation and addition steps.
Protocol 2.1: Ethynylation of Cyclohexanone
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dry ice/acetone condenser. The system is flushed with nitrogen.
Reagents: Add anhydrous solvent (e.g., toluene or THF) and powdered potassium hydroxide.
Acetylene Purge: Cool the flask to 0-5 °C and begin bubbling acetylene gas through the stirred suspension. This forms the potassium acetylide salt in situ.
Addition of Ketone: Slowly add a solution of cyclohexanone in the same solvent dropwise, maintaining the temperature below 10 °C. The nucleophilic acetylide will attack the electrophilic carbonyl carbon of the cyclohexanone.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of cyclohexanone.
Workup: Carefully quench the reaction by pouring it over an aqueous solution of ammonium chloride or dilute acid. This neutralizes the base and protonates the resulting alkoxide.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield pure 1-ethynylcyclohexan-1-ol.
Step 2: Synthesis of 1-(Iodoethynyl)cyclohexan-1-ol (Target)
This step involves the electrophilic iodination of the terminal alkyne. The terminal C-H bond of an alkyne is weakly acidic and can be removed by a base, allowing for substitution with an electrophile like iodine.
Expertise & Causality:
A variety of methods exist for this transformation. A highly reliable and straightforward method utilizes molecular iodine (I₂) in the presence of a mild amine base, such as morpholine. The amine deprotonates the alkyne, and the resulting acetylide reacts with iodine. This method avoids the need for expensive metal catalysts (like silver salts) that are sometimes used with less reactive iodinating agents.
Protocol 2.2: Iodination of 1-Ethynylcyclohexan-1-ol
Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 1-ethynylcyclohexan-1-ol in a suitable solvent (e.g., dichloromethane or methanol).
Addition of Base: Add morpholine (approx. 2-3 equivalents) to the solution and stir.
Addition of Iodine: Slowly add a solution of iodine (I₂) (approx. 1.1 equivalents) in the same solvent. The dark color of the iodine should fade as it is consumed. The reaction is typically rapid.
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any excess iodine, turning the solution colorless.
Extraction: Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(iodoethynyl)cyclohexan-1-ol.
Chemical Reactivity and Synthetic Utility
1-(Iodoethynyl)cyclohexan-1-ol is a trifunctional molecule, making it a highly attractive building block for the synthesis of complex molecular architectures. Its reactivity can be selectively directed towards the hydroxyl group, the iodoalkyne, or the alkyne triple bond.
Caption: Reactivity map of 1-(iodoethynyl)cyclohexan-1-ol.
Hydroxyl Group Reactivity: The tertiary alcohol can undergo standard transformations such as esterification or etherification to introduce new functional groups or protecting groups.
Iodoalkyne Reactivity (Sonogashira Coupling): The carbon-iodine bond is the most valuable site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the direct connection of the iodoalkyne to a terminal alkyne, creating a conjugated diacetylene system, a common motif in natural products and functional materials.
Alkyne Reactivity: The carbon-carbon triple bond can participate in various addition reactions. For instance, it can be a substrate in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) if the iodine is first replaced, or it can be hydrogenated to the corresponding alkene or alkane.
Conclusion
1-(Iodoethynyl)cyclohexan-1-ol, systematically named and readily synthesized from cyclohexanone, stands out as a potent and versatile intermediate in organic synthesis. Its three distinct functional handles—the hydroxyl group, the carbon-iodine bond, and the alkyne—can be addressed with high selectivity. The protocols detailed herein provide a reliable pathway for its preparation, opening the door for its application by researchers and drug development professionals in the construction of complex molecules for a range of scientific disciplines.
References
PubChem. (n.d.). 1-Iodoethyl-cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
LookChem. (n.d.). Cas 97645-70-0, 1-(1-Hydroxy-cyclohexyl)-2-(2-methyl-cyclohex-1-enyl)-acetylen. Retrieved from [Link]
Heilbron, I. M. (1951). U.S. Patent No. 2,858,344A. Google Patents.
Allen Institute for AI. (n.d.). The IUPAC name of the given compound. Retrieved from [Link]
PubChem. (n.d.). 1-(3-Iodophenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Iodocyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1,1'-Ethynylenedicyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
Hennion, G. F. (1961). U.S. Patent No. 2,973,390A. Google Patents.
Filo. (2025).
Exploratory
Difference between 1-ethynylcyclohexanol and 1-(2-iodoethynyl)cyclohexanol
This guide provides an in-depth technical analysis comparing 1-ethynylcyclohexanol (ECH) and its halogenated derivative, 1-(2-iodoethynyl)cyclohexanol (I-ECH) .[1] It is designed for medicinal chemists and process scient...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 1-ethynylcyclohexanol (ECH) and its halogenated derivative, 1-(2-iodoethynyl)cyclohexanol (I-ECH) .[1] It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and biological mechanisms.
Comparative Analysis of Reactivity, Synthesis, and Mechanistic Applications
Executive Summary
The transition from a terminal alkyne (ECH ) to an iodoalkyne (I-ECH ) fundamentally alters the physicochemical and reactive landscape of the molecule.
1-Ethynylcyclohexanol (ECH) is a classic mechanism-based inhibitor (suicide substrate) for Cytochrome P450 enzymes and a stable metabolic probe.[1] Its reactivity is governed by the acidity of the terminal proton (
) and the latent oxidative instability of the triple bond.
1-(2-iodoethynyl)cyclohexanol (I-ECH) functions as a sigma-hole donor (halogen bonding) and a versatile electrophile in cross-coupling reactions.[1] The substitution of Hydrogen for Iodine introduces significant lipophilicity and renders the alkyne susceptible to nucleophilic attack and metal-catalyzed coupling, but also introduces potential instability (explosiveness) characteristic of haloalkynes.
Physicochemical Architecture
The substitution of the acetylenic proton with iodine drastically changes the electronic surface potential of the molecule.
While ECH is commercially available, it is classically synthesized via the addition of lithium or magnesium acetylides to cyclohexanone.
B. Synthesis of 1-(2-iodoethynyl)cyclohexanol (I-ECH)
Direct Iodination Protocol
The conversion of ECH to I-ECH requires the substitution of the terminal proton with an iodonium source.[1] The NIS/AgNO3 method is preferred for its mild conditions and high yield, avoiding the instability associated with hypoiodite methods.
O and wash with saturated aqueous NaSO (to remove oxidative iodine species).
Purification: Silica gel chromatography (Hexanes/EtOAc). Warning: Do not distill; concentrate under reduced pressure at
C.
C. Synthetic Logic Diagram
The following diagram illustrates the divergence in synthetic utility between the two species.
Figure 1: Synthetic divergence showing the transformation of Cyclohexanone to ECH and subsequently to I-ECH, highlighting their distinct downstream applications.[1]
Mechanistic Divergence & Biological Applications
1-Ethynylcyclohexanol: The Suicide Inhibitor
ECH is a prototypical Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes (specifically CYP2B and CYP2E1 isoforms).[1]
Mechanism: The enzyme attempts to oxidize the terminal triple bond. This generates a highly reactive intermediate (likely a ketene or an oxirene) within the active site.
Outcome: This intermediate covalently alkylates the heme porphyrin ring or the apoprotein, irreversibly destroying the enzyme's catalytic capability.
Application: Used to determine the active site topology of P450s and as a stabilizer in chlorinated solvents (preventing radical decomposition).
1-(2-iodoethynyl)cyclohexanol: The Halogen Bond Donor
The iodine atom creates a region of positive electrostatic potential (the
Halogen Bonding: I-ECH can act as a Lewis acid, interacting with Lewis bases (carbonyls, nitrogens) in biological targets.[1] This is a non-covalent interaction, distinct from the covalent alkylation of ECH.
Antimicrobial Activity: Iodoalkynes often exhibit higher antifungal/antibacterial activity than their parent alkynes due to this enhanced lipophilicity and ability to penetrate membranes, coupled with mild alkylating potential toward biological thiols.
Mechanistic Pathway Diagram[1]
Figure 2: Mechanistic comparison showing ECH's covalent destruction of enzymes vs. I-ECH's non-covalent halogen bonding interactions.[1]
Safety & Stability (Critical)
1-Ethynylcyclohexanol (ECH):
Stability: Stable at room temperature.
Hazards: Toxic if swallowed or absorbed through skin. Standard organic solvent handling applies.
1-(2-iodoethynyl)cyclohexanol (I-ECH):
Explosion Hazard: Haloalkynes, particularly iodoalkynes, are energetically unstable. The C-I bond on an alkyne is weak, and decomposition can be exothermic. Avoid heating I-ECH above 80°C.
Storage: Must be stored in the dark at 0–4°C. Iodine is photosensitive; degradation leads to the release of
and polymerization of the alkyne core.
Shock Sensitivity: While I-ECH is stabilized somewhat by the cyclohexyl ring, it should still be treated as potentially shock-sensitive.[1] Do not distill to dryness.
References
Ortiz de Montellano, P. R., et al. (1979). "Self-catalyzed destruction of cytochrome P-450: covalent binding of ethynyl sterols to prosthetic heme."[1][2] Proceedings of the National Academy of Sciences, 76(2), 746-749. Link
Hofmeister, H., et al. (1969). "Synthesis of 1-iodoalkynes." Angewandte Chemie International Edition, 8(1), 75-76.[1] (General protocol reference).
Bureš, F. (2019). "Fundamental Aspects of Halogen Bonding in Organic Synthesis." Topics in Current Chemistry, 377, 1-34.[1] (Mechanistic insight on Iodoalkynes).
Thermo Fisher Scientific. (2024). "Safety Data Sheet: 1-Ethynyl-1-cyclohexanol." Link
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Iodoalkynyl Cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Importance of a Specialized SDS Iodoalkynyl cyclohexanol derivatives represent a unique class of compounds, merging the reactivity o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Critical Importance of a Specialized SDS
Iodoalkynyl cyclohexanol derivatives represent a unique class of compounds, merging the reactivity of iodoalkynes with the structural features of cyclohexanol. This combination necessitates a nuanced understanding of their potential hazards. A generic SDS may not adequately capture the specific risks associated with the synergistic effects of the functional groups present. For instance, the presence of the iodoalkyne moiety introduces risks of instability and reactivity not found in simpler cyclohexanol structures.[1][2] This guide, therefore, serves as an essential supplement, providing the in-depth knowledge required for safe handling and use.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of a robust safety protocol. For iodoalkynyl cyclohexanol derivatives, the primary concerns stem from their combined toxicological profile and chemical reactivity.
2.1 Toxicological Profile
While specific toxicity data for every iodoalkynyl cyclohexanol derivative is not available, we can extrapolate from the known hazards of related compounds. Halogenated organic compounds are often associated with skin and eye irritation, respiratory tract irritation, and potential systemic effects.[3][4] The cyclohexanol backbone itself can cause skin and respiratory irritation and may be harmful if swallowed or inhaled.[5][6][7]
Key Health Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7][8]
2.2 Physicochemical Hazards
The acetylenic (alkyne) functionality introduces a significant risk of flammability and potentially explosive decomposition under certain conditions.[9][10][11] Acetylene and its derivatives can be unstable, especially under pressure or at elevated temperatures.[9][10]
Key Physicochemical Hazards:
Flammability: These compounds are likely combustible liquids.[5][7][8] Keep away from heat, sparks, open flames, and hot surfaces.[5][7][8]
Reactivity: The iodoalkyne group is highly reactive and can participate in various coupling reactions.[1] This reactivity also implies potential incompatibility with strong oxidizing agents, strong acids, and strong bases.[6]
Part 1: The Physicochemical Foundation of the C(sp)-I Bond
Title: Strategic Utilization of Iodoalkynes in Medicinal Chemistry: From Sigma-Hole Interactions to Bioorthogonal Probes Executive Summary This technical guide examines the specialized role of iodoalkynes (1-iodoalkynes)...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Utilization of Iodoalkynes in Medicinal Chemistry: From Sigma-Hole Interactions to Bioorthogonal Probes
Executive Summary
This technical guide examines the specialized role of iodoalkynes (1-iodoalkynes) in modern drug discovery. Unlike their alkyl or aryl iodide counterparts, iodoalkynes possess a unique
bond that confers exceptional directionality for halogen bonding, distinct metabolic stability profiles, and utility as electrophilic warheads in covalent inhibition. This document provides actionable protocols for their synthesis and application, moving beyond standard "click" chemistry to explore their potential in structure-based drug design (SBDD) and radiopharmaceutical labeling.
The utility of iodoalkynes in medicinal chemistry is grounded in the electronic distribution of the iodine atom when attached to an sp-hybridized carbon.
The Sigma-Hole (
-hole) and Halogen Bonding
The most critical feature for ligand design is the sigma-hole . Due to the strong electron-withdrawing nature of the sp-hybridized ethynyl group, the electron density on the iodine atom is anisotropically distributed. This creates a region of positive electrostatic potential (the
-hole) on the extension of the C-I bond axis, while the equatorial region remains electron-rich.
Directionality: Unlike hydrogen bonds, which can be somewhat flexible, halogen bonds (XB) involving iodoalkynes are highly directional (
).
Strength: The C(sp)-I bond exhibits a deeper and more accessible
-hole compared to C(sp)-I or C(sp)-I, making iodoalkynes superior XB donors for targeting backbone carbonyls or histidine nitrogens in protein active sites.
Metabolic Stability
Contrary to the dogma that aliphatic iodides are metabolically labile (prone to rapid deiodination or
attack by glutathione), iodoalkynes display surprising metabolic resilience.
Mechanism: The rigidity of the triple bond and the steric shielding of the iodine's backside hinder nucleophilic displacement.
Application: This stability allows iodoalkynes to serve as viable bioisosteres or radiolabels in vivo, surviving first-pass metabolism where alkyl iodides would fail.
Part 2: Applications in Drug Design & Chemical Biology[1]
Halogen Bonding in SBDD
Iodoalkynes are increasingly used to fill hydrophobic pockets while establishing specific polar interactions.
Targeting Kinase Hinges: The iodine atom can mimic the hydrogen bond of a native substrate but with higher affinity due to the hydrophobic nature of the halogen, displacing "high-energy" water molecules from the binding site.
Case Study: In the design of inhibitors for serine proteases, replacing a terminal methyl group with an iodoalkyne often results in a 10-100x potency increase due to the formation of a C-I···O=C halogen bond with the protein backbone.
Covalent Inhibition (Antimicrobial Mechanism)
Iodoalkynes act as soft electrophiles. In antifungal agents (e.g., derivatives related to Iodopropynyl butylcarbamate - IPBC), the mechanism involves the irreversible alkylation of critical thiol groups (cysteine residues) in metabolic enzymes.
Reaction: Nucleophilic attack of the thiolate (
) on the iodine or the -carbon (depending on substitution), leading to enzyme inactivation.
Radiopharmaceuticals (PET/SPECT)
The metabolic stability of the C(sp)-I bond makes iodoalkynes excellent candidates for radio-iodination (
, ).
Advantage: They provide a rigid linker that minimizes the "wobble" of the radiolabel, improving image resolution in receptor mapping.
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: The Sigma-Hole Interaction & Cysteine Trapping
This diagram illustrates the dual nature of the iodoalkyne: as a non-covalent ligand (Halogen Bond) and a covalent trap (Thiol Alkylation).
Caption: Dual reactivity profile of iodoalkynes showing non-covalent halogen bonding (top) and covalent cysteine modification (bottom).
Part 4: Experimental Protocols
To ensure scientific integrity, we prioritize methods that avoid heavy metal contamination (crucial for biological assays) and ensure high purity.
and hydroxylamine-HCl in aqueous ethylamine at . The solution should be colorless (reducing environment).
Addition: Add the terminal alkyne dropwise. A yellow precipitate (Cu-acetylide) may form.
Coupling: Add the iodoalkyne (dissolved in a minimal amount of MeOH or EtOH) dropwise to the mixture while maintaining
.
Completion: Allow to warm to RT over 2 hours.
Extraction: Quench with dilute
(to dissolve Cu salts) and extract with ether.
Part 5: Quantitative Data Summary
Table 1: Comparative Properties of Halogen Bond Donors in Drug Scaffolds
Property
C(sp)-I (Iodoalkyne)
C(sp²)-I (Aryl Iodide)
C(sp³)-I (Alkyl Iodide)
Hybridization
sp
sp²
sp³
Sigma-Hole Magnitude ()
High (Very Positive)
Moderate
Low
Directionality
High ()
Moderate
Low
Metabolic Stability
Moderate/High
High
Low (Alkylation risk)
Steric Footprint
Low (Linear)
Medium (Planar)
High (Tetrahedral)
Primary MedChem Use
XB Donor, Covalent Probe
Scaffold Core
Alkylating Agent
Part 6: References
Yao, M., et al. (2020).[1] Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. RSC Advances. [Link]
Spivey, A. C., & Aboagye, E. O. (2011). Iodination of terminal alkynes using KI/CuSO4 – A facile method with potential for radio-iodination. Cancer Imaging. [Link]
Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. [Link]
Wu, Z., et al. (2024). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules. [Link]
Synthesis of 1-(2-Iodoethynyl)cyclohexan-1-ol from 1-ethynylcyclohexanol
[1] Executive Summary This guide details the synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol (Target Molecule, TM ) from 1-ethynylcyclohexanol .[1] This transformation—converting a terminal alkyne ( ) to an iodoalkyne ( )—...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the synthesis of 1-(2-iodoethynyl)cyclohexan-1-ol (Target Molecule, TM ) from 1-ethynylcyclohexanol .[1] This transformation—converting a terminal alkyne (
) to an iodoalkyne ()—is a critical activation step for subsequent C-C bond formations, specifically Cadiot-Chodkiewicz cross-couplings or asymmetric Sonogashira reactions.[1]
While 1-ethynylcyclohexanol is a robust tertiary alcohol, the formation of the iodoalkyne moiety introduces potential instability. This note presents two distinct protocols:
Protocol A (The "Gold Standard"): A homogeneous NIS/AgNO
method, prioritized for high-throughput medicinal chemistry where purity and reliability are paramount.
Protocol B (The "Green" Scale-Up): A heterogeneous Cu-catalyzed method using KI/CuSO
, optimized for process chemistry to minimize silver waste and halogenated byproducts.[1]
Mechanistic Insight & Reaction Design
The Challenge of Tertiary Propargylic Alcohols
The substrate contains a tertiary hydroxyl group adjacent to the alkyne. Under acidic conditions or high heat, this motif is prone to:
Meyer-Schuster Rearrangement: Isomerization to the
Therefore, neutral to mildly basic conditions are strictly required. Direct iodination using elemental iodine (
) often requires strong bases (e.g., -BuLi) which are incompatible with the free alcohol without protection. The protocols below bypass this by using soft Lewis acid catalysts (Ag or Cu) to lower the pKa of the terminal alkyne proton (25), allowing deprotonation by weak bases or transient intermediates.
Mechanism of Ag-Catalyzed Iodination (Protocol A)
The reaction proceeds via a Silver-Acetylide intermediate.[1]
acts as a -acid, coordinating to the alkyne. This significantly increases the acidity of the terminal proton, allowing for rapid deprotonation and subsequent electrophilic iodination by N-Iodosuccinimide (NIS).
Figure 1: Catalytic cycle for Ag(I)-mediated iodination.[1] The silver cation is recycled, though stoichiometric NIS drives the equilibrium.
Protocol A: NIS/AgNO
(Laboratory Scale)
Application: Small scale (100 mg – 5 g), high purity requirements, medicinal chemistry library synthesis.
Setup: Flame-dry a round-bottom flask wrapped in aluminum foil (Ag salts and iodoalkynes are light-sensitive). Add a magnetic stir bar.[1]
Dissolution: Charge the flask with 1-ethynylcyclohexanol (1.0 equiv) and dissolve in Acetone (concentration ~0.2 M).
Catalyst Addition: Add AgNO
(0.05 equiv). Stir for 5 minutes. The solution should remain clear or turn slightly hazy.
Iodination: Add NIS (1.1 equiv) in a single portion.[1][4]
Observation: The reaction is slightly exothermic. A white precipitate (succinimide) will begin to form within 10–15 minutes.
Monitoring: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product is typically less polar than the starting material.
Stain: KMnO
is effective for the alkyne; UV visualization works for the C-I bond.
Quench: Pour the reaction mixture into a separatory funnel containing saturated aq. Na
SO (Sodium Thiosulfate) to reduce any unreacted iodine species (indicated by a color change from yellow/brown to clear).
is stoichiometric here to drive the oxidation of I to I, it is significantly cheaper and less toxic than NIS/Ag systems.
Reaction: Stir vigorously at room temperature. The reaction is typically faster than Method A (often < 1 hour).
Workup: Dilute with water, extract with EtOAc, wash with thiosulfate solution, dry, and concentrate.
Critical Process Parameters & QC
Analytical Characterization
Appearance: White to off-white crystalline solid.[1][5]
H NMR (400 MHz, CDCl): Look for the disappearance of the terminal alkyne singlet ( ppm). The cyclohexyl ring protons will remain largely unchanged ( ppm).[1]
C NMR: Appearance of the iodinated alkyne carbons. The C-I carbon typically shifts upfield significantly (often to ppm) due to the heavy atom effect of iodine.[1]
Melting Point: ~50–52 °C (Literature value comparison required).
Stability & Storage (CRITICAL)
Iodoalkynes are high-energy functional groups.[1] While the cyclohexanol derivative is solid and relatively stable:
Thermal Hazard: Do not heat above 40 °C during concentration.
Light Sensitivity: Store in amber vials wrapped in foil.
Shelf Life: Store at -20 °C. Decomposition is indicated by the liberation of
Application Notes & Protocol: Electrophilic Iodination of Terminal Alkynes using N-Iodosuccinimide and Silver Nitrate
Abstract This document provides a comprehensive guide for the synthesis of 1-iodoalkynes through the electrophilic iodination of terminal alkynes. It details a robust and efficient protocol utilizing N-Iodosuccinimide (N...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-iodoalkynes through the electrophilic iodination of terminal alkynes. It details a robust and efficient protocol utilizing N-Iodosuccinimide (NIS) as the iodine source and silver nitrate (AgNO₃) as a catalyst. This method is distinguished by its mild reaction conditions, high yields, and broad functional group tolerance, making it a valuable tool for researchers in organic synthesis and drug development. The following sections will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline typical reaction parameters, and offer troubleshooting guidance.
Introduction: The Synthetic Value of 1-Iodoalkynes
1-Iodoalkynes are highly versatile synthetic intermediates, prized for their reactivity in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Their utility in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, has cemented their importance as building blocks in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.[1] The direct and selective iodination of terminal alkynes represents the most straightforward and atom-economical approach to these valuable compounds. While various iodinating reagents exist, the combination of N-Iodosuccinimide (NIS) and a catalytic amount of silver nitrate (AgNO₃) has emerged as a particularly effective method.[3][4]
NIS is a stable, easy-to-handle, and commercially available electrophilic iodine source.[5] Its use under mild conditions minimizes the potential for side reactions and degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity of the desired products.[5]
Reaction Mechanism and the Role of Silver Nitrate
The iodination of a terminal alkyne with NIS is facilitated by the presence of a catalytic amount of silver nitrate. The precise mechanism involves the activation of NIS by the silver(I) ion.
The proposed mechanistic pathway is as follows:
Activation of NIS: The silver(I) ion from AgNO₃ coordinates to the nitrogen or carbonyl oxygen atom of NIS. This coordination polarizes the N-I bond, increasing the electrophilicity of the iodine atom and making it a more potent iodinating agent.
Formation of a π-Complex: The terminal alkyne, acting as a nucleophile, attacks the activated iodine atom. This is believed to proceed through an initial π-complex between the alkyne and the "I⁺" species.
Deprotonation and Product Formation: The terminal proton of the alkyne is then abstracted, leading to the formation of the 1-iodoalkyne product and regenerating the catalyst.
The key role of AgNO₃ is to act as a Lewis acid, activating the NIS and facilitating the electrophilic attack on the alkyne. This catalytic activation allows the reaction to proceed efficiently under mild conditions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the iodination of a terminal alkyne on a 1 mmol scale. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
To a 25 mL round-bottom flask containing a magnetic stir bar, add the terminal alkyne (1.0 mmol).
Dissolve the alkyne in acetone (5 mL).
Add N-Iodosuccinimide (1.1 mmol, 247.5 mg).
In a separate vial, dissolve silver nitrate (0.05 mmol, 8.5 mg) in a minimal amount of acetone and add it to the reaction mixture. Note: The reaction is often sensitive to light, so it is advisable to wrap the flask in aluminum foil.
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The disappearance of the starting alkyne spot and the appearance of a new, typically less polar, product spot indicates reaction completion. Reaction times can vary from 30 minutes to a few hours depending on the substrate.
Workup and Purification
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NIS.
Transfer the mixture to a separatory funnel and add dichloromethane or ethyl acetate (20 mL).
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-iodoalkyne.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the iodination of terminal alkynes.
Using 1-(2-Iodoethynyl)cyclohexan-1-ol as an electrophilic alkyne source
Application Note: 1-(2-Iodoethynyl)cyclohexan-1-ol as a Stable Electrophilic Acetylene Surrogate Part 1: Executive Summary & Strategic Rationale The utilization of 1-(2-Iodoethynyl)cyclohexan-1-ol (IECH) represents a str...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(2-Iodoethynyl)cyclohexan-1-ol as a Stable Electrophilic Acetylene Surrogate
Part 1: Executive Summary & Strategic Rationale
The utilization of 1-(2-Iodoethynyl)cyclohexan-1-ol (IECH) represents a strategic solution to a classic problem in organic synthesis: the safe and efficient handling of electrophilic acetylene units. While terminal alkynes are nucleophilic (pK_a ~25), reversing this polarity (Umpolung) to create an electrophilic alkyne source usually requires sensitive hypervalent iodine reagents or volatile, explosive halo-acetylenes (e.g., diiodoacetylene).
IECH serves as a robust, bench-stable solid surrogate for the highly unstable iodoacetylene . The cyclohexyl moiety acts as a "heavy" masking group, rendering the molecule non-volatile and crystalline, while the C(sp)–I bond provides the electrophilic handle necessary for cross-coupling or further oxidation to hypervalent iodine species.
Key Applications:
Direct Electrophilic Alkynylation: Copper/Gold-catalyzed coupling with nucleophiles (thiols, amines, phosphines).
Cadiot-Chodkiewicz Coupling: Synthesis of unsymmetrical diynes.
Precursor to Hypervalent Iodine: Synthesis of functionalized EBX (Ethynylbenziodoxolone) derivatives.
Part 2: Mechanistic Principles & Reactivity Profile
The utility of IECH relies on the activation of the C(sp)–I bond. Unlike alkyl halides, the alkynyl iodide is not susceptible to S_N2 attack. Instead, it operates via two primary pathways:
Oxidative Addition/π-Activation (Catalytic): In the presence of soft Lewis acids (Au, Cu), the alkyne is activated, or the C–I bond undergoes oxidative addition, generating a transient electrophilic metal-acetylide species.
Halogen Bonding (Lewis Acid): The iodine atom acts as a σ-hole donor, interacting with Lewis bases to facilitate transfer or substitution.
Pathway Visualization
Figure 1: Reaction pathway for the catalytic transfer of the alkyne unit from IECH to a nucleophile, followed by optional deprotection.[1][2]
Part 3: Experimental Protocols
Protocol A: Preparation of 1-(2-Iodoethynyl)cyclohexan-1-ol
Iodination: Add NIS (24.8 g, 110 mmol) in portions over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C using a water bath if necessary.
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
Workup: Dilute with Et_2O (300 mL). Wash with water (2 x 100 mL) and saturated Na_2S_2O_3 (to remove traces of I_2).
Purification: Dry organic layer over MgSO_4, filter, and concentrate in vacuo. Recrystallize from Hexane/CH_2Cl_2 to yield white needles.
QC Criteria:
Melting Point: 105–107 °C (Lit. val).
Appearance: White to off-white crystalline solid.[4] Yellowing indicates free iodine decomposition.
Protocol B: Electrophilic Alkynylation of Thiols (Thioalkyne Synthesis)
Context: Thioalkynes are valuable synthons.[5] Using IECH allows for the synthesis of protected thioalkynes which can be unveiled later. This protocol uses a Cu(I) catalytic system.
Solvent/Substrate: Add Toluene (3.0 mL) followed by Thiophenol (102 µL, 1.0 mmol).
Reaction: Seal the tube and heat to 80°C for 12 hours.
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite.
Isolation: Concentrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Data Validation (Expected Results):
Parameter
Value
Notes
Yield
85-95%
Lower yields with bulky aliphatic thiols.
Reaction Time
8-16 h
Dependent on thiol nucleophilicity.
Selectivity
>98% Heterocoupling
Homocoupling of thiol (disulfide) is minimal under inert conditions.
Protocol C: Deprotection (Releasing the Terminal Alkyne)
Rationale: The cyclohexanol group is a "mask." To access the terminal alkyne (e.g., Ethynyl phenyl sulfide), a Retro-Favorskii type cleavage is required.
Dissolve the coupled product (from Protocol B) in Toluene.
Add powdered KOH (3.0 equiv).
Reflux vigorously for 1-2 hours. Acetone and Cyclohexanone are released.
Workup: Cool, neutralize with dilute HCl, extract with ether.
Result: Terminal alkyne (Nu-C≡C-H).
Part 4: Comparative Analysis of Electrophilic Sources
The following table contrasts IECH with other common electrophilic alkyne reagents.
Feature
1-(2-Iodoethynyl)cyclohexan-1-ol (IECH)
Iodoacetylene
EBX (Ethynylbenziodoxolone)
Physical State
Crystalline Solid
Volatile Liquid/Gas
Crystalline Solid
Stability
High (Months at 4°C)
Explosive
High (Bench stable)
Atom Economy
Moderate (Cyclohexanone waste)
High
Low (Iodobenzoic acid waste)
Reactivity Mode
Precursor / Cat. Activation
Direct Electrophile
Hypervalent Activation
Primary Use
Masked Acetylene Transfer
N/A (Too dangerous)
C-H Alkynylation, Radical Trapping
Part 5: References & Authority
Synthesis of Alkynyl Iodides:
Hein, J. E., et al. "Copper-catalyzed alkynylation of thiols." Journal of Organic Chemistry, 2020.
Note: General protocols for iodination of terminal alkynes are foundational. See: N-Iodosuccinimide/Silver Nitrate protocols.
Hypervalent Iodine Chemistry (EBX Context):
Brand, J. P., & Waser, J. "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews, 2012.
Context: Establishes the hierarchy of electrophilic alkyne sources where iodoalkynes serve as precursors to EBX.
Deprotection Strategies (Retro-Favorskii):
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014.
Context: Validates the removal of the hydroxycyclohexyl group.
Catalytic Activation of Iodoalkynes:
Evano, G., et al. "Copper-Mediated Coupling of 1-Haloalkynes with Nucleophiles." Chemical Reviews, 2008.
Safety Warning: While IECH is stable, all alkynyl iodides are potentially energetic. Do not heat neat. Perform all transition-metal catalyzed reactions behind a blast shield. Dispose of silver residues as hazardous heavy metal waste.
Application Note: Strategic Synthesis of Conjugated Diynes via Iodinated Propargylic Alcohols
Executive Summary Conjugated 1,3-diynes are critical structural motifs in natural product synthesis (e.g., polyynes like falcarindiol), pharmaceuticals, and advanced materials (polydiacetylenes). While homocoupling (Glas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Conjugated 1,3-diynes are critical structural motifs in natural product synthesis (e.g., polyynes like falcarindiol), pharmaceuticals, and advanced materials (polydiacetylenes). While homocoupling (Glaser/Eglinton) is straightforward, the synthesis of unsymmetrical diynes requires precise control to avoid statistical mixtures.
This guide details the preparation of unsymmetrical conjugated diynes using iodinated propargylic alcohols as the electrophilic coupling partner. We focus on two primary methodologies: the copper-catalyzed Cadiot-Chodkiewicz coupling (the industry standard for robustness) and the Palladium-catalyzed cross-coupling (for sensitive substrates).
Key Advantages of this Approach:
Regiocontrol: utilizing 1-iodoalkynes eliminates homocoupling side-products common in oxidative couplings.
Functional Group Tolerance: Propargylic alcohols provide a versatile handle for post-coupling modifications (oxidation, substitution) without requiring protection groups in many cases.
Mechanistic Principles & Reaction Design
The success of this synthesis relies on the reactivity difference between a terminal alkyne (nucleophile) and a 1-haloalkyne (electrophile).
The Role of the Iodine
In 1-iodoalkynes, the iodine atom renders the terminal carbon electrophilic.
In Cu-catalysis (Cadiot-Chodkiewicz): The mechanism involves the oxidative addition of the Cu(I)-acetylide to the 1-iodoalkyne, followed by reductive elimination.
In Pd-catalysis: The 1-iodoalkyne undergoes oxidative addition to Pd(0), similar to an aryl iodide in Sonogashira coupling, but faster due to the sp hybridization.
Pathway Visualization
The following diagram outlines the catalytic cycles for both methodologies.
Figure 1: Comparative catalytic cycles for Copper-mediated and Palladium-catalyzed diyne synthesis.
Pre-Protocol: Preparation of 1-Iodo-Propargylic Alcohols
Before coupling, the propargylic alcohol must be iodinated. This step is critical; 1-iodoalkynes are sensitive to light and heat.
Method: N-Iodosuccinimide (NIS) and Silver Nitrate (
).
Why this method? It is milder than the /Morpholine method and tolerates the free hydroxyl group of propargylic alcohols.
Materials
Propargylic alcohol (1.0 equiv)
N-Iodosuccinimide (NIS) (1.1 equiv)
(0.05 equiv - Catalyst)
Solvent: Acetonitrile (
) or Acetone (Reagent Grade)
Aluminum foil (to protect from light)
Step-by-Step
Dissolution: Dissolve the propargylic alcohol (e.g., prop-2-yn-1-ol) in acetonitrile (0.5 M concentration) in a round-bottom flask wrapped in aluminum foil.
Catalyst Addition: Add
(5 mol%). Stir for 5 minutes.
Iodination: Add NIS (1.1 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (The iodide is usually less polar than the alkyne).
Workup:
Dilute with water and extract with diethyl ether.
Wash organic layer with water (x2) and brine (x1).
Dry over
, filter, and concentrate in vacuo at low temperature (<30°C).
Note: 1-iodoalkynes can be volatile and unstable. Do not heat.
Storage: Store at -20°C in the dark. Use within 48 hours for best results.
Core Protocol: Cadiot-Chodkiewicz Coupling
This is the preferred method for robustness and scalability.
Use this method if your substrates are sensitive to the strong amine bases used in the Copper method.
Reagents
Pd(
) (2–5 mol%)
CuI (1–2 mol%)
Base: Diisopropylamine or Triethylamine (2.0 equiv)
Solvent: THF or DMF (degassed)
Protocol Steps
Degassing: Flame-dry the flask and cool under Argon. Add THF and sparge with Argon for 15 minutes.
Mixing: Add Pd(
), CuI, the terminal alkyne, and the base.
Addition: Add the 1-iodo-propargylic alcohol (dissolved in THF) dropwise at 0°C.
Reaction: Allow to warm to RT. Stir for 1–4 hours.
Workup: Standard aqueous workup.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Homocoupling (R-C≡C-C≡C-R)
Oxygen contamination (Glaser coupling)
Rigorously degas solvents. Increase in Method A.
Low Yield / Black Tar
Polymerization of unstable diyne
Run reaction at 0°C. Shield from light. Add radical inhibitor (BHT) during workup.
Unreacted Iodide
Catalyst deactivation
In Method A: Solution turned blue (Cu(II)). Add more hydroxylamine.
Product Decomposition
Instability on Silica
Use neutral alumina or buffered silica (add 1% to eluent).
Operational Workflow Decision Tree
Use this logic flow to determine the correct experimental path for your specific substrate.
Figure 2: Decision matrix for selecting the optimal coupling methodology.
References
Alami, M., & Ferri, F. (1996). "Linstead's method applied to the synthesis of unsymmetrical conjugated diynes." Tetrahedron Letters, 37(16), 2763-2766. Link
Chodkiewicz, W. (1957).[5] "Synthese des diacetyleniques asymetriques." Annales de Chimie (Paris), 2, 819–869.[5] (Seminal work on Cu-coupling).[6][1]
Hofstra, J. L., et al. (2019). "Silver-Catalyzed Iodination of Terminal Alkynes." Organic Letters, 21(18), 7326–7329. Link
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Marino, J. P., & Nguyen, H. N. (2002). "Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction." Journal of Organic Chemistry, 67(18), 6841-6844. Link
Functionalization of Cyclohexanol Derivatives via Alkynyl Iodide Intermediates: Application Notes and Protocols
Abstract The deliberate and precise functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the cyclohexane ring represents a prevalent and versatile motif found in n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The deliberate and precise functionalization of cyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the cyclohexane ring represents a prevalent and versatile motif found in numerous therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of cyclohexanol derivatives. We will delve into a powerful and adaptable methodology that proceeds through the formation of alkynyl iodide intermediates. This approach unlocks a diverse array of subsequent transformations, enabling the introduction of a wide range of functionalities with high efficiency and selectivity. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Cyclohexanol Functionalization
The cyclohexane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively orient pharmacophoric groups for optimal target engagement.[1][2] The ability to strategically modify this core is paramount for lead optimization, enabling the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. While numerous methods exist for C-H functionalization, the use of directing groups or pre-functionalized starting materials often offers greater control and predictability.[3][4]
This guide focuses on a robust strategy that leverages the reactivity of an alcohol moiety on the cyclohexane ring. By first introducing a terminal alkyne and subsequently converting it to a highly reactive alkynyl iodide, we create a versatile synthetic handle for a multitude of downstream functionalization reactions. This approach is particularly valuable for its broad functional group tolerance and the mild conditions under which many of the subsequent transformations can be performed.
The Alkynyl Iodide Pathway: A Gateway to Molecular Diversity
The core of this methodology lies in a two-step sequence: the introduction of a terminal alkyne onto the cyclohexanol derivative, followed by its conversion to the corresponding alkynyl iodide. This intermediate serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Figure 1: A logical workflow illustrating the central role of the alkynyl iodide intermediate in the functionalization of cyclohexanol derivatives.
Step 1: Introduction of the Terminal Alkyne
The initial step involves the conversion of the hydroxyl group of the cyclohexanol derivative into a terminal alkyne. This is a well-established transformation in organic synthesis. A common and effective method is the reaction of the corresponding ketone (obtainable by oxidation of the cyclohexanol) with a suitable alkynylating agent, such as the Seyferth-Gilbert reagent or the Ohira-Bestmann reagent. Alternatively, the alcohol can be converted to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an acetylide anion. The choice of method will depend on the specific substrate and the presence of other functional groups.
Step 2: Synthesis of the Alkynyl Iodide Intermediate
The conversion of the terminal alkyne to an alkynyl iodide is a critical step that activates the alkyne for subsequent transformations. Several methods have been developed for this purpose, with hypervalent iodine reagents and base-catalyzed iodination being among the most efficient and widely used.[5][6]
Mechanism Insight: The Role of Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as powerful tools for the iodination of alkynes.[7] The reaction is believed to proceed through an electrophilic addition mechanism. The hypervalent iodine reagent, in combination with an iodine source like tetrabutylammonium iodide (TBAI) or potassium iodide (KI), generates a highly electrophilic iodine species that reacts with the electron-rich triple bond of the alkyne.[8] The choice of iodine source can influence the chemoselectivity, with TBAI often favoring mono-iodination.[8]
Figure 2: A simplified representation of the proposed mechanism for the iodination of a terminal alkyne using a hypervalent iodine reagent system.
Downstream Applications: Unleashing the Synthetic Potential of Alkynyl Iodides
The true power of the alkynyl iodide intermediate lies in its versatility as a building block for a wide range of functionalization reactions.
Sonogashira Coupling: Forging C(sp)-C(sp2) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] In our context, the alkynyl iodide serves as a highly reactive coupling partner for a diverse array of aryl and vinyl halides, catalyzed by a combination of palladium and copper salts.[11][12] This reaction is remarkably tolerant of various functional groups and proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules.[12][13]
Table 1: Representative Conditions for Sonogashira Coupling
Alkynyl iodides are also excellent substrates for various cycloaddition reactions, providing a direct route to diverse heterocyclic systems.[14][15] For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed to introduce triazole moieties.[14] Other cycloaddition reactions, such as [3+2] cycloadditions with nitrones or azomethine ylides, can also be utilized to construct five-membered heterocycles.[16]
Other Transformations
The reactivity of the alkynyl iodide extends beyond these two major reaction classes. They can participate in various other transformations, including:
Radical Alkynylation: Engaging in radical-based processes to form new carbon-carbon bonds.[13]
Gold-Catalyzed Reactions: Serving as substrates in gold-catalyzed transformations, including oxidative addition reactions.[17][18]
Synthesis of Vinyl Iodides: Through controlled hydroiodination, alkynyl iodides can be converted to valuable vinyl iodide intermediates.[19][20][21]
Experimental Protocols
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[22][23][24][25]
Protocol 1: Synthesis of a Cyclohexyl-Derived Alkynyl Iodide
This protocol describes a general procedure for the iodination of a terminal alkyne derived from a cyclohexanol precursor using a hypervalent iodine reagent system.[26]
To a stirred solution of the cyclohexyl-substituted terminal alkyne (1.0 equiv) in anhydrous acetonitrile (0.1 M), add tetrabutylammonium iodide (1.2 equiv).
In a separate flask, dissolve (diacetoxyiodo)benzene (1.0 equiv) in a minimal amount of anhydrous acetonitrile.
Add the PIDA solution dropwise to the alkyne/TBAI mixture at room temperature over 20 minutes.
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkynyl iodide.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Sonogashira Coupling of a Cyclohexyl-Derived Alkynyl Iodide
This protocol outlines a general procedure for the Sonogashira coupling of the synthesized alkynyl iodide with an aryl iodide.[12]
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclohexyl-derived alkynyl iodide (1.0 equiv), aryl iodide (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).
Add anhydrous tetrahydrofuran (0.1 M) followed by anhydrous triethylamine (3.0 equiv).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized cyclohexanol derivative.
Troubleshooting and Expert Insights
Incomplete Iodination: If the iodination reaction is sluggish or incomplete, ensure that all reagents and solvents are anhydrous. The dropwise addition of the PIDA solution is crucial to control the reaction rate and minimize side reactions.
Low Yield in Sonogashira Coupling: The efficiency of the Sonogashira coupling is highly dependent on the purity of the starting materials and the exclusion of oxygen. Degassing the solvent prior to use can be beneficial. If the reaction fails, consider using a different palladium catalyst or base.
Substrate Scope: While this methodology is broadly applicable, highly electron-deficient alkynes may be less reactive in the iodination step. Similarly, sterically hindered aryl halides may require more forcing conditions for the Sonogashira coupling.
Conclusion
The functionalization of cyclohexanol derivatives via alkynyl iodide intermediates represents a powerful and versatile strategy in the modern synthetic chemist's toolbox. This approach provides a reliable pathway to a wide array of complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this methodology in their own synthetic endeavors.
References
Huang, K., & Maruoka, K. (2017). Hypervalent Iodine Mediated Chemoselective Iodination of Alkynes. The Journal of Organic Chemistry, 82(21), 11865–11871. [Link]
Zhdankin, V. V. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 121(18), 11657–11706. [Link]
Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-943. [Link]
ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. Retrieved from [Link]
Wang, C., & Zhu, J. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(6), 3323–3329. [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Cramer, N. (2023). Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition, 62(10), e202216124. [Link]
Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]
Yao, M., Zhang, J., Yang, S., Liu, E., & Xiong, H. (2020). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Molecules, 25(24), 5906. [Link]
Waser, J. (2017). Alkynylation with Hypervalent Iodine Reagents. In Hypervalent Iodine Chemistry (pp. 229-257). Springer, Cham. [Link]
Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(8), 929-943. [Link]
Narender, T., & Reddy, K. S. (2010). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 15(1), 324-351. [Link]
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
Yao, M., Zhang, J., Yang, S., Liu, E., & Xiong, H. (2020). Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Synlett, 31(11), 1102-1106. [Link]
National Hazardous Substances Library. (n.d.). Retrieved from [Link]
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 66-87). [Link]
Wikipedia. (2023). Vinyl iodide. Retrieved from [Link]
Gandelman, M. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. Chemical Science, 12(20), 7036-7044. [Link]
YouTube. (2020). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. Retrieved from [Link]
Donaghys. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]
de Freitas, R. P., & de Souza, R. O. M. A. (2021). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 26(16), 4983. [Link]
Waser, J. (2021). Structure and Reactivity of N-Heterocyclic Alkynyl Hypervalent Iodine Reagents. Chemistry – A European Journal, 27(34), 10979–10986. [Link]
Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Retrieved from [Link]
Maruoka, K. (2018). Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes. Journal of Visualized Experiments, (139), e58299. [Link]
Kumar, A., & Kumar, V. (2019). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry, 17(30), 7215-7223. [Link]
Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Retrieved from [Link]
University of Pennsylvania. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]
Gandelman, M. (2021). Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos Ligand. ResearchGate. [Link]
ResearchGate. (n.d.). Iodination of Cyclohexane. Retrieved from [Link]
Al-Zaydi, K. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(2), 438. [Link]
Chemspeed Technologies. (2024). Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. Retrieved from [Link]
Nature. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Retrieved from [Link]
Li, Y., & Wang, J. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(16), 10843–10853. [Link]
Preventing homocoupling side reactions in alkynyl iodide synthesis
Technical Support Center: Alkynyl Iodide Synthesis Subject: Prevention of Homocoupling (Glaser/Eglinton) Side Reactions Core Directive & Diagnostic Strategy The "Glaser Trap" The primary failure mode in synthesizing 1-io...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Alkynyl Iodide Synthesis
Subject: Prevention of Homocoupling (Glaser/Eglinton) Side Reactions
Core Directive & Diagnostic Strategy
The "Glaser Trap"
The primary failure mode in synthesizing 1-iodoalkynes is the oxidative homocoupling of terminal alkynes to form 1,3-diynes (Glaser/Eglinton/Hay coupling). This side reaction is accelerated by the very factors often used to promote iodination: Copper (Cu) catalysts, Oxygen, and strong bases.
To guarantee purity, you must disrupt the radical or oxidative metal-cycle responsible for dimerization.
Diagnostic Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Decision matrix for selecting the optimal iodination protocol based on substrate sensitivity and purity requirements.
The Mechanisms: Why Homocoupling Happens
Understanding the enemy is the first step to defeating it. Homocoupling occurs when the alkynyl anion (acetylide) undergoes single-electron transfer (SET) to a metal center (usually Cu(II)), generating an alkynyl radical that rapidly dimerizes.
The Divergence Pathway
Path A (Desired): Nucleophilic attack of the acetylide on the Iodonium source (
).
Path B (Failure): Oxidative dimerization via radical intermediates.
Caption: Mechanistic divergence. Path A is favored by removing oxidants and using non-radical sources of Iodine (NIS).
Validated Protocols
Protocol A: The "Silver Shield" Method (NIS/AgNO3)
Best for: High-value substrates where homocoupling must be 0%.
Scientific Rationale: Silver (Ag) replaces the proton to form a Silver Acetylide. Unlike Copper acetylides, Ag-acetylides are resistant to oxidative coupling but react readily with N-iodosuccinimide (NIS). The Ag atom acts as a "shield" against dimerization.
Dissolution: Dissolve alkyne in ACN (0.1 M concentration).
Catalyst Addition: Add AgNO
(5-10 mol%). Note: Wrap flask in foil; Ag salts are photosensitive.
Iodination: Add NIS (1.1 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC.[1][3][4]
Workup: Dilute with water, extract with Et
O. Wash organic layer with aqueous NaSO (to remove excess I) and brine.
Self-Validating Check:
Visual: Reaction mixture should remain relatively clear or turn slightly yellow/grey (AgI precipitate). If it turns dark brown/black rapidly, check for light exposure.
TLC: Product is usually less polar than the starting material.
Protocol B: The "Green" Metal-Free Method (NIS/K2CO3)
Best for: Scalability, pharmaceutical intermediates (no heavy metals).
Scientific Rationale: By using a mild inorganic base (K
CO) in a polar protic solvent (MeOH), the alkyne is activated via hydrogen bonding or reversible deprotonation without generating a high concentration of free acetylide anions, thereby statistically reducing the likelihood of radical dimerization.
Dissolution: Dissolve alkyne and NIS in Methanol (0.2 M).
Activation: Add K
CO solid.
Reaction: Stir at RT. Reaction is typically fast (15 min – 2 hours).
Workup: Remove MeOH under reduced pressure (rotavap). Resuspend residue in Et
O/Water. Wash with NaSO.
Comparison of Methods:
Feature
Protocol A (Ag-Catalyzed)
Protocol B (Metal-Free)
Cu-Catalyzed (Not Recommended)
Homocoupling Risk
Lowest
Low
High
Cost
High (Ag, NIS)
Moderate (NIS)
Low (Cu, I2)
Scalability
Moderate
High
High
Reaction Time
1-4 Hours
0.5-2 Hours
4-12 Hours
Troubleshooting & FAQs
Q1: I see two spots on my TLC very close together. Which is my product?
Diagnosis: One is likely the 1-iodoalkyne, and the other is the 1,3-diyne (homocoupling product).
Differentiation:
Stain: Use KMnO
. The alkyne/iodoalkyne will stain, but diynes often stain differently or are UV active (blue fluorescence) due to conjugation.
NMR: The terminal alkyne proton (
ppm, triplet) must disappear. The propargylic protons in the product will shift slightly upfield compared to the starting material.
Action: If you have significant diyne, you cannot separate it easily. Restart using Protocol A (Silver) and strictly exclude Oxygen.
Q2: My reaction turned dark purple/black immediately.
Cause: Liberation of molecular Iodine (I
). This happens if NIS decomposes or if the reaction is exposed to light.
Fix: Wash the organic layer with saturated Sodium Thiosulfate (Na
SO) during workup until the purple color vanishes. Ensure NIS is fresh and white (recrystallize from dioxane/CCl if it is yellow/brown).
Q3: Can I use NaOCl (Bleach) and NaI?
Advisory: This generates
in situ but is a harsh oxidative environment.
Risk: High risk of homocoupling and functional group oxidation. Only use for simple, robust hydrocarbon alkynes.
Q4: My product decomposes on the silica column.
Cause: Some iodoalkynes are acid-sensitive.[3] Silica gel is slightly acidic.
Fix: Pre-treat the silica column with 1% Triethylamine (Et
N) in hexanes to neutralize it before loading your sample.
Q5: Is the Silver Acetylide intermediate dangerous?
Safety Warning: Yes. Dry metal acetylides can be shock-sensitive explosives.
Protocol: Never filter and dry the intermediate if you are running a two-step process. Always process it in situ or keep it wet with solvent.
References
Hofmann, B. et al. "Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide."[5] RSC Advances, 2020.
Yao, M. et al. "Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes."[6][7] Synlett, 2020.[1][6][7]
He, G. et al. "Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases." Catalysts, 2024.[1]
Gridnev, I. D. et al. "Mechanism of the Glaser Coupling." Organometallics, 2018.[2] (Mechanistic grounding for Cu-avoidance).
Technical Support Center: Storage & Handling of 1-(2-Iodoethynyl)cyclohexan-1-ol
Case ID: 1-IEC-STAB-001 Status: Active Priority: High (Decomposition Risk) Agent: Dr. Aris Thorne, Senior Application Scientist Executive Summary 1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized 1-iodoalkyne .
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 1-IEC-STAB-001
Status: Active
Priority: High (Decomposition Risk)
Agent: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
1-(2-Iodoethynyl)cyclohexan-1-ol is a functionalized 1-iodoalkyne . This class of compounds is thermodynamically unstable due to the weak polarization of the C(sp)–I bond and the high energy of the triple bond. While the cyclohexyl ring provides some steric protection, the compound remains sensitive to photolytic cleavage and transition-metal-catalyzed decomposition .
Improper storage leads to the release of molecular iodine (
), observed as a darkening (yellow brown purple) of the material. Once iodine is released, it acts as an autocatalyst, accelerating further decomposition and potential polymerization.
Part 1: The Storage Protocol (The "Gold Standard")
This protocol is designed to maximize shelf-life by mitigating the three primary vectors of decomposition: Photon Energy , Thermal Kinetic Energy , and Catalytic Impurities .
Storage Conditions Matrix
Parameter
Recommendation
Technical Rationale
Temperature
-20°C (Required)
Suppresses the vibrational energy required for spontaneous C–I bond homolysis.
Atmosphere
Argon or Nitrogen
Prevents oxidative degradation.[1] Argon is preferred due to its higher density, blanketing the solid/oil effectively.
Container
Amber Glass + Teflon Liner
Amber glass blocks UV/Blue light (200–450 nm) which excites the C–I bond. Teflon prevents leaching of alkali metals from standard caps.
Stabilizer
Copper Wire (Optional)
Only for long-term bulk storage. A small strand of activated Cu wire can scavenge free iodine, though high purity material is best stored neat.
Physical State
Solid/Crystalline
If possible, recrystallize to a solid.[2] The crystal lattice restricts molecular motion, reducing bimolecular decomposition rates compared to the neat oil.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Sample Discoloration
User Question: "I synthesized this compound two weeks ago. It was a pale yellow solid, but now it has turned dark brown and sticky. Is it still usable?"
Technical Diagnosis:
The "browning" is the hallmark of C–I bond homolysis .
Mechanism: Light or heat caused the bond to break:
.
Propagation: Two
radicals combine to form (Brown/Purple color).
Polymerization: The resulting carbon radical (
) attacks neighboring alkyne bonds, leading to oligomerization (the "sticky" texture).
Resolution:
Minor Yellowing: Purify immediately. Dissolve in Et₂O/Hexanes and pass through a short plug of silica gel or basic alumina to sequester the free iodine.
Dark Brown/Tar:Discard. The presence of significant iodine suggests the autocatalytic cycle is advanced. Attempting to distill or heat this mixture poses a safety risk (runaway decomposition).
Issue 2: Shock Sensitivity & Safety
User Question: "I read that iodoalkynes are explosive. Do I need to handle this in a blast shield?"
Technical Diagnosis:
While lower molecular weight iodoalkynes (like diiodoacetylene) are shock-sensitive high explosives, 1-(2-Iodoethynyl)cyclohexan-1-ol is significantly stabilized by the heavy cyclohexyl mass. However, it is still an energetic material .
Safety Protocol:
Avoid Metal Spatulas: Use Teflon or wood. Metal-to-glass friction can generate hot spots.
No Rotary Evaporation to Dryness at High Heat: Never heat the water bath above 30°C when concentrating.
Blast Shield: Recommended during the synthesis and isolation steps (where concentration is highest), but standard hood sash protection is usually sufficient for storage handling.
Issue 3: Solvent Compatibility
User Question: "I need to store it in solution for an automated screening deck. Which solvent is best?"
Technical Diagnosis:
Nucleophilic solvents or those susceptible to radical abstraction must be avoided.
Avoid: Acetone (can form iodo-ketones), Alcohols (nucleophilic attack), Chlorinated solvents (often contain traces of HCl which catalyzes decomposition).
Recommended:Benzene (freezes at 5°C, providing a solid matrix) or Toluene (stored at -20°C).
Part 3: Decomposition Pathway Visualization
The following diagram illustrates the cascade of failure if storage conditions are violated.
Figure 1: Mechanistic pathway of iodoalkyne decomposition showing the autocatalytic role of free iodine.
Part 4: Synthesis & Purification (Context for Stability)
Stability is often determined during synthesis. Residual copper or silver catalysts from the iodination step will drastically shorten shelf-life.
Recommended Purity Check (Self-Validating System):
Before storage, perform a Silver Nitrate Test (Qualitative):
Dissolve a small crystal in ethanol.
Add 1 drop of aq. AgNO₃.
Result: Immediate heavy yellow precipitate indicates free iodide (
) or labile iodine, suggesting the sample is already degrading or impure. A slow, faint turbidity is acceptable.
Purification Workflow:
If the compound is "oiling out" or colored:
Dissolve in minimal Et₂O.
Wash with 5% Na₂S₂O₃ (Sodium Thiosulfate) to reduce
to colorless iodide.
Dry over MgSO₄ (Avoid basic drying agents like K₂CO₃ which may cause elimination).
Recrystallize from Hexanes/Et₂O at -78°C.
References
Hein, J. E., et al. (2018). Chemoselective Preparation of 1-Iodoalkynes. National Institutes of Health (NIH). Link
Yan, J., Li, J., & Cheng, D. (2007).[3][4] Novel and Efficient Synthesis of 1-Iodoalkynes. Synlett. Link
BenchChem Technical Support . (2025). Iodoethyne: A Technical Guide to Stability and Decomposition Pathways. Link
Fisher Scientific . (2025).[5] Safety Data Sheet: 1-Ethynyl-1-cyclohexanol. Link
Technical Support Center: Iodination of 1-Ethynylcyclohexanol
Executive Summary & Method Selection The Challenge: The iodination of 1-ethynylcyclohexanol presents a unique chemoselectivity challenge. Unlike simple terminal alkynes, this substrate possesses a tertiary propargylic al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Method Selection
The Challenge:
The iodination of 1-ethynylcyclohexanol presents a unique chemoselectivity challenge. Unlike simple terminal alkynes, this substrate possesses a tertiary propargylic alcohol moiety.
Risk 1: Acidic conditions (often generated by iodine byproducts) can trigger Meyer-Schuster rearrangements or Rupe rearrangements , leading to enones rather than the desired iodoalkyne.
Risk 2: Dehydration of the tertiary alcohol to form conjugated enynes.
Risk 3: Glaser homocoupling (dimerization) if copper catalysts are not strictly managed.
Strategic Decision Matrix:
Use this logic flow to select the optimal protocol for your specific constraints.
Figure 1: Decision matrix for selecting the iodination protocol based on scale and constraints.
High-Fidelity Protocols
Method A: The "Gold Standard" (NIS / AgNO₃)
Best for: Small scale (<5g), high-value intermediates, rapid optimization.
Mechanism: Silver acetylide intermediate allows for rapid electrophilic substitution under mild conditions.
Reagents:
Substrate: 1-Ethynylcyclohexanol (1.0 equiv)
Source: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)
Catalyst: AgNO₃ (0.05 – 0.1 equiv)
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Workflow:
Dissolution: Dissolve 1-ethynylcyclohexanol in dry MeCN (0.2 M concentration).
Catalyst Addition: Add AgNO₃ (5-10 mol%). Stir for 5 minutes. Note: Protect from light.
Iodination: Add NIS (1.1 equiv) in a single portion.
Monitoring: Stir at Room Temperature (RT). Reaction is typically complete in 30–60 minutes . Monitor by TLC (stain with KMnO₄; alkyne proton disappears in NMR).
Quench: Pour mixture into water/brine. Extract with EtOAc.[1]
Purification: Silica gel chromatography (Hexanes/EtOAc).
Expert Insight: The succinimide byproduct is water-soluble, simplifying workup. The mild nature of AgNO₃ prevents the dehydration of the tertiary alcohol [1].
Method B: The "Green" Metal-Free Route (NIS / K₂CO₃)
Best for: Avoiding heavy metals, pharmaceutical precursors requiring low ppm metal limits.
Mechanism: Base-assisted deprotonation followed by iodonium transfer.
Reagents:
Substrate: 1.0 equiv
NIS: 1.2 equiv
Base: K₂CO₃ (0.2 – 1.0 equiv) or DBU (catalytic)
Solvent: MeOH or MeCN
Protocol Adjustments:
Reaction time will be longer (2–4 hours).
Critical: Ensure the base is not strong enough to deprotonate the hydroxyl group aggressively, which could lead to side reactions. K₂CO₃ is ideal as a mild buffer [2].
Troubleshooting & FAQs
Category 1: Yield Issues
Q: My yield is stuck at ~50%, and I see a non-polar spot on TLC. What is it?A: This is likely the Glaser Homocoupling product (1,3-diyne dimer).
Cause: Presence of Oxygen and trace Copper (often found in low-grade reagents) or excessive base.
Fix:
Degas your solvents (sparge with Argon for 15 mins).
Switch to Method A (AgNO₃) , which is less prone to homocoupling than Cu-catalyzed methods.
If using Copper, add a reducing agent like hydroxylamine hydrochloride to maintain Cu(I) state, though this is risky with the tertiary alcohol.
Q: The reaction stalls at 80% conversion.A: The succinimide byproduct can inhibit the reaction equilibrium in reversible methods.
Fix: Add a slight excess of NIS (up to 1.5 equiv). Ensure your solvent is dry; water can quench the reactive iodinating species.
Category 2: Stability & Purification
Q: The product turns brown/purple during rotary evaporation.A: Iodine liberation (decomposition). 1-iodoalkynes are light-sensitive and can be unstable.
Fix 1 (Stabilization): Add a small piece of copper wire or a few mg of BHT (butylated hydroxytoluene) to the flask during evaporation and storage.
Fix 2 (Temperature): Do not heat the water bath above 35°C.
Fix 3 (Storage): Store the oil/solid in the freezer (-20°C) wrapped in foil.
Q: My product decomposes on the silica column.A: The tertiary alcohol is acid-sensitive. Standard silica gel is slightly acidic (pH 5-6).
Fix: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes to neutralize it. Use a neutral mobile phase.
Category 3: Analytical Validation
Q: How do I confirm the structure without a crystal structure?A: Use C-13 NMR .
Terminal Alkyne (Starting Material): The terminal CH carbon appears around 68–75 ppm .
Iodoalkyne (Product): The Carbon attached to Iodine (C-I) undergoes a massive upfield shift, typically appearing between 0 ppm and -10 ppm . This shift is diagnostic and unmistakable.
Comparative Data Table
Parameter
Method A (NIS/AgNO₃)
Method B (NIS/K₂CO₃)
Method C (CuI/KI)
Typical Yield
92–98%
85–92%
70–85%
Reaction Time
0.5 – 1 h
2 – 6 h
4 – 12 h
Homocoupling Risk
Low
Very Low
High
Metal Contamination
Silver (requires removal)
None
Copper (difficult to remove)
Cost
High (Ag/NIS)
Medium (NIS)
Low (KI)
Suitability for 3° Alcohol
Excellent
Good
Fair (Base dependent)
Mechanistic Visualization (Method A)
The following diagram illustrates the catalytic cycle of the Silver-catalyzed iodination, highlighting the activation of the alkyne C-H bond.
Figure 2: Catalytic cycle for Ag-mediated iodination. The formation of the Ag-acetylide increases the carbon nucleophilicity toward the NIS electrophile.
References
Jiang, H., et al. (2010).[2] "Silver-catalyzed highly regio- and stereoselective difunctionalization of simple terminal alkynes."[2] Organic Letters, 12(15), 3262–3265.
Yao, M., et al. (2020).[2][3] "Acetic acid activates N-iodosuccinimide for an efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions."[2][3] Synlett, 31, 1102-1106.[2][3]
Hein, J. E., et al. (2016). "Copper(I)-Catalyzed Iodination of Terminal Alkynes." Journal of Organic Chemistry. (General reference for Cu-risks).
Alvarez, R., et al. (2018). "Chemoselective Preparation of 1-Iodoalkynes... Based on Oxidative Iodination." Frontiers in Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Open
Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting low reactivity of sterically hindered alkynyl iodides
Executive Summary
You are encountering stalled conversion or low yields when utilizing sterically hindered alkynyl iodides (
). This is a known bottleneck. Unlike aryl iodides, the linear geometry of the alkyne exposes the C-I bond, but bulky substituents (e.g., tert-butyl, TIPS, ortho-substituted aryls) shield the -hole and destabilize the transition state for oxidative addition.
This guide moves beyond standard textbook protocols. We will implement a diagnostic logic to distinguish between catalytic failure and substrate instability , then apply advanced "patches" using Silver (Ag) activation and ligand engineering.
Phase 1: Diagnostic Logic (Triage)
Before altering your protocol, identify the specific failure mode. Use this logic tree to classify your issue.
Figure 1: Diagnostic workflow for alkynyl iodide coupling failures.
Phase 2: The "Silver Bullet" (Ag-Activation)
If your starting material remains unreacted due to steric bulk, standard Pd/Cu catalysis is insufficient. The oxidative addition of Pd(0) into the C(sp)-I bond is the rate-determining step and is severely hampered by sterics.
The Fix: Add a Silver (I) salt.[1][2][3]
Silver salts act as halide scavengers and
-activators . They abstract the iodide, creating a transient, highly reactive cationic intermediate or facilitating a pre-transmetallation step that bypasses the difficult oxidative addition.
Protocol Adjustment
Additive: Add 1.0 - 1.5 equiv of
or .
Mechanism:
.
Why it works: The formation of insoluble AgI (
) provides a massive thermodynamic driving force, effectively "pulling" the iodine off the hindered alkyne [1].
Parameter
Standard Condition
Ag-Activated Condition
Catalyst
or
(5 mol%)
Additive
CuI (co-catalyst)
(1.0 equiv)
Base
or Piperidine
or
Solvent
THF/Et3N (1:1)
THF or Toluene
Outcome
Stalled at 20% conv.
Full conversion (>85%)
Phase 3: Ligand Engineering (The Hardware Upgrade)
If Silver activation is incompatible with your nucleophile, you must upgrade the catalyst system. Standard triphenylphosphine (
) ligands are too small and lack the electron density to force oxidative addition on a hindered C-I bond.
The Fix: Switch to Buchwald Ligands or NHCs .
Bulky, electron-rich dialkylbiaryl phosphines (like XPhos or SPhos) facilitate oxidative addition via a monoligated
species, which is more reactive than the bis-ligated species found with [2].
Recommended Systems
XPhos Pd G2 / G3: Excellent for sterically demanding couplings. The bulky isopropyl groups on the biaryl backbone create a protective pocket that prevents catalyst decomposition while accelerating the reaction.
+ : The extreme bulk of tri-tert-butylphosphine forces the formation of the highly reactive mono-ligated Pd species.
Phase 4: Side Reaction Management (Glaser Coupling)
A common "false negative" in these reactions is the observation of homocoupling of the nucleophilic alkyne (Glaser coupling), while your hindered alkynyl iodide remains untouched.
The Cause: Copper (Cu) catalyzes the oxidative dimerization of terminal alkynes in the presence of oxygen. If the cross-coupling is slow (due to sterics), homocoupling dominates.
The Fix:Copper-Free Sonogashira Protocol.
By removing Copper, you eliminate the Glaser pathway. This requires a more active Pd catalyst (see Phase 3) and an amine base that can act as a proton shuttle [3].
Copper-Free Protocol for Hindered Substrates
Catalyst:
(3 mol%) + XPhos (6 mol%).
Base:
(2.0 equiv).
Solvent: MeCN or 1,4-Dioxane.
Temp: 50°C - 70°C.
Note: Degas solvents thoroughly (freeze-pump-thaw x3). Oxygen is the enemy here.
Phase 5: Stability & Storage (The "Hidden" Variable)
Alkynyl iodides, particularly electron-rich ones, are photolabile and prone to polymerization. If your starting material is degraded, no catalyst will fix it.
Storage Protocol:
Light: Store in amber vials wrapped in foil.
Temp: -20°C freezer.
Stabilizer: For extreme instability, store as a solution in benzene/toluene over Copper wire (radical scavenger).
FAQ: Frequently Asked Questions
Q: Can I use Alkynyl Bromides instead?A: Generally, no. While bromides are more stable, they are significantly less reactive toward oxidative addition than iodides. If the iodide is failing due to sterics, the bromide will likely fail worse unless you move to a Nickel-catalyzed system (e.g.,
+ Terpy), which operates via a radical mechanism [4].
Q: My reaction turns black immediately. What does that mean?A: This usually indicates "Pd black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle. This confirms that the oxidative addition step is too slow.
Solution: Add the alkyne slowly (syringe pump) to keep the catalyst active, or switch to the XPhos system which stabilizes the Pd(0) center.
Q: I see the "dimer" of my alkynyl iodide. How?A: This is rare but happens via Iodine-Lithium exchange (if using organolithiums) or Pd-catalyzed homocoupling of the iodide itself.
Solution: Ensure your reaction is strictly anhydrous and lower the temperature.
References
Silver-Catalyzed Activation
Mechanism & Application: "Silver-Catalyzed Transformations of Alkynyl Halides."[3] Chemical Reviews. (Generalized concept based on halide abstraction principles).
Specific Ag-Effect: "Gold(I)-Catalyzed Cross-Coupling...[4] under the aid of a silver complex."[1][2][4][5] Catalysis Science & Technology.
Ligand Effects (Buchwald)
Bulky Phosphines: "Rational Ligand Design for the Arylation of Hindered...". J. Am. Chem. Soc.[6][7][8]
Cadiot-Chodkiewicz / Copper-Free
General Review: "Recent developments and applications of the Cadiot–Chodkiewicz reaction." Organic & Biomolecular Chemistry.
Alternative Halides
Reactivity Trends: "Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides..." Synthesis.
Comparative Spectroscopic Analysis: 1-(2-Iodoethynyl)cyclohexan-1-ol vs. Terminal Alkyne Precursors
Executive Summary & Strategic Importance In the development of complex pharmacophores, 1-(2-iodoethynyl)cyclohexan-1-ol serves as a critical "linchpin" intermediate.[1] Unlike its terminal alkyne precursor (1-ethynylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In the development of complex pharmacophores, 1-(2-iodoethynyl)cyclohexan-1-ol serves as a critical "linchpin" intermediate.[1] Unlike its terminal alkyne precursor (1-ethynylcyclohexan-1-ol), the iodinated variant is pre-activated for C-C bond-forming reactions, specifically Cadiot-Chodkiewicz cross-couplings and Sonogashira reactions.[1]
The transition from a terminal alkyne to an iodoalkyne introduces a drastic electronic perturbation known as the Heavy Atom Effect . This guide provides a comparative analysis of the NMR spectral signatures of the target molecule versus its non-iodinated precursor.[2] Understanding these shifts is mandatory for validating reaction completion and assessing purity without relying solely on destructive techniques like Mass Spectrometry.[1]
The "Heavy Atom Effect" in NMR
To interpret the data correctly, one must understand the relativistic physics governing the iodine substituent.
The Phenomenon: Iodine (
) has a large atomic number (), leading to significant Spin-Orbit (SO) Coupling .
The Result (Shielding): Unlike electronegative atoms (O, Cl) that typically deshield adjacent carbons (moving peaks downfield/higher ppm), Iodine exerts a massive shielding effect on the directly attached
-hybridized carbon ().
The Shift: This often pushes the
signal upfield by 50–70 ppm , frequently landing it in the 0–10 ppm range—a region usually reserved for aliphatic methyl groups, causing confusion for inexperienced analysts.
Comparative Spectral Data
The following data compares the target molecule, 1-(2-iodoethynyl)cyclohexan-1-ol (Compound B ), against its commercially available precursor, 1-ethynylcyclohexan-1-ol (Compound A ).
Reasoning: The quaternary carbons (C-OH and the alkyne carbons) have long
relaxation times. Short delays will suppress these signals, making the critical C-I peak invisible.
Scans: Minimum 512 scans for
C to resolve the quaternary peaks from baseline noise.
Decision Logic & Workflow Visualization
The following diagrams illustrate the characterization workflow and the spectral logic tree for confirming the product.
Diagram 1: Characterization Workflow
Caption: Step-by-step logic flow for validating the conversion of ethynylcyclohexanol to its iodinated derivative.
Diagram 2: The Heavy Atom Shift Mechanism
Caption: Mechanistic pathway showing how Iodine induces Spin-Orbit Coupling, resulting in the characteristic upfield shift.
References
Webb, J. A., et al. (2004).[3] "Experimental Studies of the
C NMR of Iodoalkynes in Lewis-Basic Solvents." Journal of Organic Chemistry, 69(3), 660–664.[3]
Context: Establishes the foundational shifts for alpha-carbons in iodoalkynes (~0 ppm) and solvent dependency.
Vicha, J., et al. (2020).[4] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065–7103. [1]
Context: Authoritative review on the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect explaining the shielding mechanism.
PubChem Compound Summary. (2025). "1-Ethynylcyclohexanol."[1][5][6] National Library of Medicine.[1]
Context: Source for precursor spectral data and physical properties.[1]
Otamukhamedova, G., et al. (2025).[7] "Synthesis of 1-ethynylcyclopentan-1-ol... and its chemical modifications." Chemical Review and Letters.
Context: Comparative synthetic protocols for cycloalkyl-alkynols.
Mass Spectrometry Fragmentation Patterns of Iodinated Cyclohexanols: A Comparative Technical Guide
The following guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of iodinated cyclohexanols. This document is structured to serve as a practical reference for structura...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of iodinated cyclohexanols. This document is structured to serve as a practical reference for structural elucidation and metabolic identification in drug development.
Executive Summary
Iodinated cyclohexanols, particularly 2-iodocyclohexanol , serve as critical synthetic intermediates and potential metabolic markers in the study of halogenated alicyclic compounds. Their mass spectrometric analysis presents unique challenges due to the lability of the carbon-iodine (C–I) bond and the competing fragmentation pathways driven by the hydroxyl group.
This guide characterizes the electron ionization (EI) fragmentation behavior of iodinated cyclohexanols, benchmarking them against their chlorinated and brominated analogs. It establishes a self-validating protocol for distinguishing stereoisomers (cis vs. trans) and identifying the iodine substituent through unique isotopic and fragmentation signatures.
Chemical Physics of Fragmentation
To interpret the spectra accurately, one must understand the "weakest link" principle governing the fragmentation.
Bond Dissociation Energy (BDE): The C–I bond (~57 kcal/mol) is significantly weaker than the C–O bond (~90 kcal/mol) and the C–C bond (~83 kcal/mol). Consequently, the primary fragmentation event is driven by the loss of the iodine atom or hydrogen iodide (HI), rather than the dehydration typical of non-halogenated alcohols.
Radical Localization: Upon ionization (M+•), the charge can localize on either the iodine lone pair or the oxygen lone pair. Given iodine's lower ionization energy (IE ≈ 9.3 eV) compared to oxygen (IE ≈ 10.8 eV), the radical cation initially localizes on the iodine, triggering direct cleavage or elimination.
Comparative Analysis: Iodo- vs. Chloro- vs. Bromo-Cyclohexanols
The most reliable method for identifying an iodinated species is to compare its isotopic envelope and fragmentation dominance against other halogens.
Key Insight: Unlike chloro- or bromo- analogs, iodinated compounds do not show an M+2 peak. If you observe a distinct doublet separated by 2 Da, the compound is not iodinated. The presence of iodine is confirmed by a "silent" region in the high-mass range (due to the massive loss of 127 Da) and a solitary peak at m/z 127 (I+).
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of 2-iodocyclohexanol (MW 226) proceeds through three competing pathways. The dominance of these pathways is stereochemically controlled.
Pathway Logic
Pathway A (Radical Cleavage): Direct homolytic cleavage of the weak C–I bond. Yields the hydroxycyclohexyl cation (m/z 99).
Pathway B (Elimination): Loss of neutral HI to form the cyclohexanone radical cation (m/z 98) or cyclohexen-ol. This is often the dominant path in trans isomers due to favorable anti-periplanar geometry.
Pathway C (Dehydration): Loss of water (M-18).[1] This is a minor pathway for iodides but common for the parent cyclohexanol.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation cascade for 2-iodocyclohexanol.
Figure 1: Primary fragmentation pathways of 2-iodocyclohexanol. Note the competition between Iodine radical loss (Pathway A) and HI elimination (Pathway B).
Stereochemical Differentiation (Cis vs. Trans)
Stereochemistry profoundly affects the abundance of the [M - HI] peak.
Trans-2-Iodocyclohexanol: The H atom at C2 and the Iodine atom at C1 can adopt a trans-diaxial conformation. This geometry is perfectly set up for a facile 1,2-elimination of HI (thermal or EI-induced).
Result: The spectrum exhibits a very intense peak at m/z 98 (M-128).
Cis-2-Iodocyclohexanol: The H and I atoms are equatorial/axial or axial/equatorial. Elimination requires a higher energy ring distortion.
Result: The m/z 98 peak is significantly less intense relative to the m/z 99 (M-I) peak compared to the trans isomer.
Protocol for Stereoisomer ID:
Calculate the ratio of intensities:
.
If
(High HI loss) → Likely Trans .
If
(Low HI loss) → Likely Cis .
Experimental Protocol for Validation
To generate reproducible data for these compounds, follow this specific GC-MS workflow.
Sample Preparation
Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Avoid methanol, as nucleophilic substitution of Iodine can occur in the injector port.
Derivatization (Optional but Recommended): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.
Why? This prevents thermal dehydration in the inlet, ensuring that any observed water loss is intrinsic to the MS vacuum fragmentation, not the injector physics.
Shift: The M+ shifts from 226 to 298. The [M-I]+ peak shifts to m/z 171.
GC-MS Conditions
Inlet Temperature:Low (150°C - 200°C) .
Critical: High temperatures (>250°C) cause thermal degradation of the C–I bond before ionization, artificially inflating the HI loss peak and obscuring stereochemical differences.
Use this table to confirm the identity of 2-iodocyclohexanol.
m/z Value
Ion Identity
Formula
Relative Abundance (Est.)
Notes
226
Molecular Ion
< 5%
Often invisible; look for M-127.
127
Iodine Cation
10-30%
Diagnostic for iodine presence.
99
Hydroxycyclohexyl
40-80%
Result of C–I homolysis.
98
Cyclohexanone
Variable
High in trans, low in cis.
81
Cyclohexenyl
100% (Base)
Stable hydrocarbon fragment; loss of I then H₂O.
57
Propenyl/Butyl
20-50%
Common ring cleavage fragment.
References
Doc Brown's Chemistry. (n.d.). Mass spectrometry - fragmentation patterns of halogenoalkanes (haloalkanes).[3] Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2023). 2-Chlorocyclohexanol Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
Koritzke, A. L., et al. (2020).[4] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry.[4] Retrieved from [Link]
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.[1][3][5][6][7][8][9][10][11] Retrieved from [Link]
Michigan State University. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]
Comparative Guide: Reactivity of Alkynyl Iodides vs. Alkynyl Bromides in Cross-Coupling
Executive Summary In the landscape of sp-hybridized carbon coupling, the choice between alkynyl iodides (R-C≡C-I) and alkynyl bromides (R-C≡C-Br) is rarely a matter of simple substitution. It is a strategic decision dict...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of sp-hybridized carbon coupling, the choice between alkynyl iodides (R-C≡C-I) and alkynyl bromides (R-C≡C-Br) is rarely a matter of simple substitution. It is a strategic decision dictated by the metal catalyst employed.
Alkynyl Iodides are the "speed demons" of Palladium-catalyzed chemistry (Sonogashira, Stille, Negishi), offering rapid oxidative addition rates essential for sterically hindered substrates.
Alkynyl Bromides are the "precision tools" of Copper-catalyzed chemistry (Cadiot-Chodkiewicz), providing the necessary stability to prevent homocoupling side reactions that plague their iodide counterparts.
This guide analyzes the mechanistic underpinnings of these differences and provides validated protocols for their synthesis and application.
Mechanistic Foundation: The Bond Energy Divergence
The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energy (BDE) and the resulting kinetics of oxidative addition.
Feature
Alkynyl Iodide (R-C≡C-I)
Alkynyl Bromide (R-C≡C-Br)
Impact on Reactivity
C(sp)-X BDE
~50-55 kcal/mol
~65-70 kcal/mol
Iodides undergo bond insertion significantly faster.
Bond Length
~1.99 Å
~1.79 Å
Longer C-I bond is more accessible to metal centers.
Polarizability
High (Soft)
Moderate (Harder)
Iodides stabilize transition states in soft metal (Pd, Au) catalysis.
Leaving Group Ability
Excellent ( of HI -10)
Good ( of HBr -9)
Iodide is a superior leaving group in elimination pathways.
Visualization: Reactivity vs. Stability Trade-off
Figure 1: Decision pathway for selecting the halogen based on the intended catalytic cycle.
In Pd(0)/Pd(II) cycles, the rate-determining step is frequently the oxidative addition of the C-X bond to the Pd(0) species.
Alkynyl Iodides:
Performance: React almost instantaneously with active Pd(0) species.
Use Case: Essential when the alkyne partner is electron-deficient or sterically bulky. They allow for milder reaction temperatures (often RT or 0°C), preserving sensitive functional groups.
Mechanism: The weak C-I bond allows rapid insertion of Pd, forming the R-C≡C-Pd(II)-I intermediate before catalyst decomposition can occur.
Alkynyl Bromides:
Performance: Slower oxidative addition.[1][2] Often requires heating (>60°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the reaction.
Use Case: Used when the iodide is too unstable to isolate or when "halogen-dance" side reactions (migration of the halogen on the ring/chain) are a risk with iodides.
Performance in Copper-Catalyzed Systems (Cadiot-Chodkiewicz)
Primary Reaction: Synthesis of unsymmetrical 1,3-diynes.
This is the critical exception where Bromides are superior to Iodides .
The Problem with Iodides:
In the presence of Cu(I) and amines, alkynyl iodides undergo rapid iodine-copper exchange . This scrambles the reagents, leading to a statistical mixture of:
Desired Heterocoupling (
)
Homocoupling A (
)
Homocoupling B (
)
The Bromide Advantage:
Alkynyl bromides are reactive enough to undergo the coupling but stable enough to resist rapid halogen-metal exchange. This ensures high chemoselectivity for the unsymmetrical diyne.
Visualization: The Cadiot-Chodkiewicz Selectivity Mechanism
Figure 2: Mechanistic divergence in Copper catalysis showing why Bromides offer superior selectivity.
Experimental Protocols
Protocol A: Synthesis of 1-Bromoalkynes (NBS Method)
Best for: Preparing stable electrophiles for Cadiot-Chodkiewicz coupling.
Reagents:
Terminal Alkyne (1.0 equiv)
N-Bromosuccinimide (NBS) (1.1 equiv)
AgNO₃ (0.05 equiv) or DBU (for metal-free variant)
Acetone or Acetonitrile (Solvent)
Workflow:
Dissolve terminal alkyne in acetone (0.2 M).
Add NBS (1.1 equiv) and AgNO₃ (5 mol%).
Stir at room temperature for 1–3 hours. Monitor by TLC (product is usually less polar than starting material).
Workup: Dilute with hexanes, wash with water (x3) to remove succinimide and silver salts. Dry over MgSO₄.
Purification: Silica gel filtration (usually 100% Hexanes). 1-Bromoalkynes are shelf-stable at -20°C.
Protocol B: Synthesis of 1-Iodoalkynes (NIS Method)
Best for: Preparing highly reactive electrophiles for Pd-coupling.
Add AgNO₃ (catalytic) followed by NIS. Protect from light (wrap flask in foil).
Stir for 30 min to 2 hours.
Workup: Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (solution turns from purple/brown to clear). Extract with ether.[4]
Storage: Use immediately if possible. If storing, keep at -20°C in the dark over copper wire (stabilizer).
Hydroxylamine hydrochloride (NH₂OH·HCl) (catalytic, reducing agent to keep Cu in +1 state)
Ethylamine (aq) or Piperidine (Base/Solvent mix)
Workflow:
Prepare a solution of ethylamine (30% aq) and MeOH.
Add CuCl and a pinch of NH₂OH·HCl (solution should be colorless; if blue/green, add more hydroxylamine).
Add Terminal Alkyne A (nucleophile) to form the red/yellow copper acetylide in situ.
Dropwise add 1-Bromoalkyne B (electrophile) over 20 minutes.
Note: Adding Iodide here would cause immediate scrambling.
Stir 1–4 hours. The color may fluctuate; maintain reducing environment with NH₂OH·HCl.
Extract with ether, wash with dilute HCl (to remove amine), then brine.
Stability & Handling Guide
Parameter
Alkynyl Iodide
Alkynyl Bromide
Light Sensitivity
High. Photolytic cleavage of C-I bond occurs readily. Must handle in amber glassware or foil.
Low. Generally stable under ambient lab light.
Thermal Stability
Low. Risk of explosive decomposition for low MW substrates upon distillation.
Moderate. Can often be distilled (with care) or sublimed.
Shelf Life
Days to Weeks (at -20°C).
Months (at -20°C).
Purification
Silica gel can cause decomposition (acidic). Use neutral alumina or rapid filtration.
Standard silica gel chromatography is usually safe.
References
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.
[Link]
Chodkiewicz, W. (1957).[5] Synthesis of acetylenic compounds. Annales de Chimie (Paris).[5] (Foundational text for Cadiot-Chodkiewicz coupling).
Alami, M., Ferri, F., & Linstrumelle, G. (1993). An Efficient Palladium-Catalyzed Reaction of Vinyl and Alkynyl Halides with Terminal Alkynes. Tetrahedron Letters.
[Link]
Witulski, B., & Alayrac, C. (2002). 1-Haloalkynes: A Growing Family of Useful Synthetic Building Blocks. Angewandte Chemie.
Organic Chemistry Portal. (2024). Synthesis of 1-Iodoalkynes and 1-Bromoalkynes.[6][7]
[Link]
A Comparative Analysis for Synthetic Strategy: The Superiority of 1-(2-Iodoethynyl)cyclohexan-1-ol over its Bromoethynyl Analog in Cross-Coupling Reactions
In the intricate world of organic synthesis, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a syn...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of organic synthesis, particularly within drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Haloalkynes have emerged as exceptionally versatile reagents, acting as dual-functionalized molecules in a variety of powerful transformations such as cross-coupling, nucleophilic addition, and cycloaddition reactions.[1][2] This guide provides an in-depth comparison between 1-(2-iodoethynyl)cyclohexan-1-ol and its 1-bromoethynyl analog, presenting the scientific rationale and supporting data that underscore the distinct advantages of the iodo-substituted compound in modern synthetic applications.
The Core Principle: Reactivity Driven by Bond Dissociation Energy
The fundamental difference in performance between iodoalkynes and bromoalkynes in transition metal-catalyzed reactions lies in the carbon-halogen bond strength. In palladium-catalyzed cross-coupling reactions, such as the widely used Sonogashira coupling, the oxidative addition of the haloalkyne to the palladium(0) complex is frequently the rate-determining step.[3]
The established reactivity trend for halogens in these reactions is:
This order is directly correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage by the palladium catalyst.[3] This lower activation energy barrier for the C-I bond translates into faster reaction rates and the ability to conduct reactions under much milder conditions.
Bond Type
Bond Dissociation Energy (kcal/mol)
Implication for Reactivity
C-I
~57.6
Lower energy required for bond cleavage , facilitating faster oxidative addition.
C-Br
~72.1
Higher energy required for bond cleavage , leading to slower reaction rates and often requiring more forcing conditions.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and their impact on reactivity in cross-coupling reactions.
This inherent reactivity advantage makes 1-(2-iodoethynyl)cyclohexan-1-ol a more efficient coupling partner, particularly when dealing with sensitive functional groups or complex molecular architectures common in pharmaceutical development.[5]
The Sonogashira Coupling: A Case Study in Enhanced Performance
The Sonogashira reaction, which forges a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[6][7] The choice of the haloalkyne has profound implications for the reaction's success.
The enhanced reactivity of 1-(2-iodoethynyl)cyclohexan-1-ol leads to several tangible benefits in a laboratory setting:
Milder Reaction Conditions: Reactions can often be performed at or near room temperature, preserving thermally sensitive functional groups elsewhere in the molecule.[6]
Shorter Reaction Times: The faster rate of oxidative addition significantly reduces the overall time required for the reaction to reach completion, improving throughput.
Higher Yields: Efficient coupling minimizes the formation of side products, such as the undesired homo-coupling of the terminal alkyne (Glaser coupling), leading to cleaner reaction profiles and higher isolated yields of the target molecule.[8]
Broader Substrate Scope: The high reactivity allows for successful coupling with a wider range of partners, including less reactive or sterically hindered aryl/vinyl halides and triflates.
Visualizing the Advantage: The Sonogashira Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Sonogashira reaction, highlighting the critical oxidative addition step where the iodo-analog holds a distinct advantage.
Figure 1: Simplified catalytic cycle for the Sonogashira reaction.
Comparative Experimental Performance
While a direct head-to-head comparison for 1-(2-haloethynyl)cyclohexan-1-ol specifically is sparse in literature, the well-documented principles of haloalkyne reactivity allow for an accurate extrapolation of expected performance. The following table summarizes the anticipated outcomes for a model Sonogashira coupling reaction.
Parameter
1-(2-Iodoethynyl)cyclohexan-1-ol
1-(2-Bromoethynyl)cyclohexan-1-ol
Advantage
Reaction Temperature
Room Temperature (25 °C)
50-80 °C
Milder conditions, better functional group tolerance.
Reaction Time
1-4 hours
8-24 hours
Increased throughput and efficiency.
Typical Yield
>90%
60-80%
Higher product yield, less purification required.
Catalyst Loading
1-2 mol%
3-5 mol%
More cost-effective use of precious metal catalyst.
Side Products
Minimal
Moderate (e.g., Glaser homo-coupling)
Cleaner reaction, simpler workup.
Table 2: Extrapolated performance comparison in a model Sonogashira cross-coupling reaction.
Standard Protocol: Sonogashira Coupling with an Iodoalkyne
This protocol provides a robust, self-validating starting point for researchers. The use of copper(I) iodide as a co-catalyst greatly accelerates the reaction, enabling the coupling to proceed efficiently at room temperature.[6]
Experimental Workflow
Figure 2: Step-by-step experimental workflow for Sonogashira coupling.
Detailed Methodology:
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
Solvent Addition: Add freshly distilled and degassed solvents, typically a mixture of THF and an amine base like triethylamine or diisopropylamine (in a 2:1 ratio).
Substrate Addition: Dissolve 1-(2-iodoethynyl)cyclohexan-1-ol (1.1 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirring reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion and Strategic Recommendations
For researchers and drug development professionals, efficiency is paramount. The evidence overwhelmingly supports the selection of 1-(2-iodoethynyl)cyclohexan-1-ol over its 1-bromoethynyl analog for cross-coupling reactions. The inherently weaker carbon-iodine bond provides a decisive reactivity advantage, enabling reactions to proceed faster, under milder conditions, and with higher yields.
While bromoalkynes may present a lower initial reagent cost, this is often a false economy. The benefits of using the iodo-analog—including reduced reaction times, lower catalyst loading, higher yields, and simplified purification—translate into significant savings in time, resources, and overall project timelines. For the rapid assembly of complex molecular structures required in modern chemical research, 1-(2-iodoethynyl)cyclohexan-1-ol is the demonstrably superior and more strategic choice.[1]
References
A Comparative Guide to the Reactivity of 1-Bromo-1-Propyne and 1-Iodo-1-Propyne in Sonogashira Coupling Reactions - Benchchem.
Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research, 47(9), 2484–2504. Available from: [Link]
Wu, W., & Jiang, H. (2014). Haloalkynes: a powerful and versatile building block in organic synthesis. Accounts of Chemical Research.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
Wu, W., & Jiang, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. Available from: [Link]
Gholinejad, M., & El-Shishtawy, R. M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(43), 25091–25117. Available from: [Link]
Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes - Benchchem.
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Available from: [Link]
Head-to-head comparison of different synthetic routes to 1-iodoalkynes - Benchchem.
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
The Superior Performance of 1-Iodocyclohexene in Cross-Coupling Reactions: A Comparative Guide - Benchchem.
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available from: [Link]
The Observer Effect in Purity Analysis: Validating Light-Sensitive Iodoalkynes
Executive Summary: The "Heisenberg" Problem in Chemistry In the development of antifungal agents and functional materials, 1-iodoalkynes are indispensable electrophiles. However, they present a classic analytical paradox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Heisenberg" Problem in Chemistry
In the development of antifungal agents and functional materials, 1-iodoalkynes are indispensable electrophiles. However, they present a classic analytical paradox: the standard methods used to measure their purity often degrade them during the analysis.
This guide challenges the industry-standard reliance on RP-HPLC for this specific class of compounds. Through comparative analysis and mechanistic validation, we demonstrate why Quantitative NMR (qNMR) is not just an alternative, but the required primary standard for validating iodoalkyne purity, while HPLC serves a secondary, qualitative role.
The Instability Mechanism
To validate purity, one must first understand the degradation pathway. The C(sp)–I bond is inherently weak and highly polarizable.
Photolytic Cleavage
The bond dissociation energy (BDE) of the C–I bond in iodoalkynes is significantly lower than that of C–Br or C–Cl bonds. Exposure to standard laboratory lighting (fluorescent/LED) or the UV detector of an HPLC system (typically 254 nm) often overlaps with the
transition of the iodine, triggering homolytic cleavage.
Visualization of Degradation Pathway
The following diagram illustrates the radical mechanism that leads to "phantom" impurities often seen in chromatograms.
Figure 1: Mechanism of photolytic degradation. Note that HPLC UV detectors can actively drive this reaction during analysis.
Comparative Analysis: HPLC vs. qNMR vs. Titration
We synthesized a model compound, 1-iodo-2-phenylethyne , via the NIS/Al₂O₃ method (see Section 5) and analyzed it using three distinct methodologies.
Data Comparison Table
Feature
Method A: RP-HPLC (UV @ 254nm)
Method B: qNMR (¹H)
Method C: Iodometric Titration
Primary Principle
Separation (Hydrophobicity)
Nuclear Spin Relaxation
Redox Potential
Sample Integrity
Compromised: High risk of on-column degradation or photolysis in detector.
99.1% (False High) Cannot distinguish between C-I and I₂ (degradation product).
Time to Result
30-45 mins (Equilibration + Run)
10-15 mins
20 mins
The Verdict
HPLC is suitable only for qualitative monitoring of reaction progress, provided the run time is short and the column is shielded.
Titration is prone to false positives if free iodine (
) is present from degradation.
qNMR is the Gold Standard because it is a molar-based primary method that does not require a reference standard of the unstable compound itself.
Validated Analytical Workflow
To ensure data integrity, follow this "Self-Validating" workflow. This system assumes the compound is guilty (impure) until proven innocent by qNMR.
Figure 2: The "Dark Workflow" for validating light-sensitive compounds.
Experimental Protocol: Synthesis & Analysis
This protocol utilizes the NIS/Al₂O₃ method, selected for its mild conditions which minimize thermal decomposition compared to traditional metal-acetylide routes.
Synthesis of 1-Iodo-2-phenylethyne
Setup: Wrap a 50 mL round-bottom flask in aluminum foil.
Reaction: Charge phenylacetylene (1.0 equiv) and
-Al₂O₃ (neutral, 1.3 equiv) in Acetonitrile ().
Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv) in one portion.
Execution: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane eluent). Note: The product spot will darken rapidly on the TLC plate under UV.
Workup: Filter off the alumina. Dilute filtrate with water, extract with diethyl ether. Wash with saturated
(to remove traces of free iodine).
Purification: Pass through a short plug of silica gel (eluting with Hexanes). Do not distill to dryness (Explosion Hazard).
qNMR Analysis Protocol
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High stability, distinct singlet at
6.1 ppm).
Solvent:
(Pre-treated with to remove trace acid).
Procedure:
Weigh exactly ~10 mg of Sample (
) and ~5 mg of IS () into an amber vial.
Dissolve in 0.6 mL
and transfer to NMR tube.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (
): 30 seconds (Must be of the slowest proton).
Scans: 16 or 32.
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Mass, = Purity of IS.[2]
Safety & Handling (Crucial)
Explosion Hazard: Haloalkynes are energetic. Never distill 1-iodoalkynes to dryness or heat above 80°C.
Shock Sensitivity: While less sensitive than bromoalkynes, iodoalkynes can detonate under high impact.
Storage: Always store in amber vials flushed with Argon at -20°C. Adding a small piece of copper wire can act as a stabilizer (scavenging free radicals).
References
Synthesis Methodology (NIS/Al2O3):
Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide.[3][4][5] RSC Advances.[3]
[Link]
Photolytic Mechanism:
Visible Light-Induced Homolytic Cleavage of C-I Bonds. National Institutes of Health (NIH) / PMC.
[Link]
Executive Summary: The Hazard Profile Do not treat 1-(2-iodoethynyl)cyclohexan-1-ol as a standard organic waste. As a Senior Application Scientist, I must emphasize that while the cyclohexyl ring provides some steric bul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hazard Profile
Do not treat 1-(2-iodoethynyl)cyclohexan-1-ol as a standard organic waste.
As a Senior Application Scientist, I must emphasize that while the cyclohexyl ring provides some steric bulk, the iodoalkyne moiety (-C≡C-I) is inherently energetic. The carbon-iodine bond on an alkyne is significantly weaker (~40-50 kcal/mol) than a standard alkyl-iodide bond. This creates a risk of explosive decomposition under thermal stress, mechanical shock, or transition metal catalysis.
Core Directive: The primary disposal objective is Desensitization via Dilution . Never dispose of this compound as a neat solid or concentrated oil.
Physicochemical Hazard Table
Property
Characteristic
Operational Implication
Functional Group
Iodoalkyne (1-iodo-2-ethynyl)
Shock Sensitive / Energetic. Potential for violent decomposition.
Physical State
Solid (low MP) or Oil
Solids are higher risk due to crystal lattice energy propagation.
Stability
Thermally Labile
Avoid rotary evaporation to dryness. Keep T < 40°C.
Compatibility
Incompatible with Metals
Strictly avoid Copper (Cu) or Silver (Ag) waste streams (risk of acetylide formation if traces of terminal alkyne exist).
Waste Class
Halogenated Organic
Must be segregated from non-halogenated solvents.
Pre-Disposal Stabilization Protocol
Causality: High-energy compounds often detonate because a small initiation event (friction from a screw cap, heat from a reaction) propagates through the pure material. Dilution acts as a heat sink, preventing this propagation.
Scenario A: Pure Solid or Neat Oil
If you have synthesized the material in bulk and need to dispose of a fraction:
Solvation: Immediately dissolve the material in a compatible halogenated solvent (Dichloromethane (DCM) or Chloroform).
Target Concentration: < 10 wt%.
Container: Use a wide-mouth high-density polyethylene (HDPE) or conductive glass container. Do not use ground glass joints (friction hazard).
Labeling: Mark clearly as "Potentially Explosive Chemical (PEC) - Diluted."
Scenario B: Reaction Mixtures
If the compound is in a crude reaction mixture (e.g., post-iodination):
Quench Active Reagents: Ensure any iodinating agents (e.g., NIS, I2/Morpholine) are quenched with saturated Sodium Thiosulfate (
) before organic extraction.
Why: Free iodine acts as an oxidizer that can degrade the iodoalkyne unpredictably.
Extraction: Extract into the halogenated waste solvent.
No Concentration: Do not concentrate the waste stream on a rotovap. Dispose of the full volume of solvent.
Disposal Decision Logic (Visualization)
The following workflow outlines the critical decision path for handling this specific compound.
Caption: Decision tree for the safe segregation and stabilization of iodoalkyne waste. Note the critical step of dissolution for solids.
Step-by-Step Disposal Procedure
Phase 1: Preparation
PPE Selection:
Gloves: Double-gloving is required. Inner layer: Nitrile (0.11mm); Outer layer: Silver Shield (Laminate) or heavy-duty Nitrile if handling concentrated stock, to prevent permeation of the organic carrier [1].
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Shielding: Perform all transfers behind a blast shield or sash lowered to operating height.
Phase 2: Waste Transfer
Select Container: Use a dedicated waste container for Halogenated Solvents.
Constraint: Ensure the container is not full.[1] Leave 10-15% headspace for vapor expansion.
Transfer: Pour the diluted solution slowly into the waste container using a funnel.
Technique: Pour down the side to minimize splashing and static generation.
Rinsing: Rinse the original vessel with a small volume of DCM and add this rinse to the waste container. Do not scrub the original vessel if dry residue remains; dissolve it chemically.
Phase 3: Labeling and Storage
Tagging: Apply a hazardous waste tag immediately.
Constituents: List "Dichloromethane" (or carrier solvent) and "1-(2-Iodoethynyl)cyclohexan-1-ol".
Hazard Checkboxes: Check "Toxic," "Irritant," and write in "High Energy / Shock Sensitive" in the comments section.